Product packaging for GSK575594A(Cat. No.:CAS No. 909418-68-4)

GSK575594A

Cat. No.: B607851
CAS No.: 909418-68-4
M. Wt: 471.5 g/mol
InChI Key: DAPKZHQMEQRNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GSK575594A is a synthetic organic compound with the molecular formula C24H23F2N3O3S and a molecular weight of 471.14 g/mol . It is recognized in scientific research primarily as a potent and selective agonist for the G protein-coupled receptor 55 (GPR55) . Studies indicate that this compound is greater than 60-fold selective for GPR55 over the glycine transporter subtype 1 (GlyT1), and it is inactive at traditional cannabinoid receptors CB1 and CB2, making it a valuable tool for deconvoluting GPR55 signaling from classical cannabinoid pathways . Its activation of GPR55 is species-dependent, being effective on the human ortholog but not on rodent versions of the receptor, highlighting important functional differences in the ligand-binding site . More recent research has identified a potential secondary application for this compound as a modulator of nicotinic acetylcholine receptors (nAChRs) in the parasitic nematode Ascaris suum . In contraction assays, this compound was found to enhance the maximum response to acetylcholine, suggesting a potential modulatory effect on the parasite's neuromuscular function . This indicates the compound's potential utility in parasitology research and the development of novel anthelmintic agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23F2N3O3S B607851 GSK575594A CAS No. 909418-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O3S/c1-33(31,32)19-7-8-20(16-2-4-17(25)5-3-16)21(15-19)24(30)29-12-10-28(11-13-29)23-9-6-18(27)14-22(23)26/h2-9,14-15H,10-13,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPKZHQMEQRNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909418-68-4
Record name 909418-68-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the molecular pathways and cellular effects initiated by the selective GPR55 agonist, GSK575594A.

Introduction

This compound is a synthetic small molecule that has been identified as a selective agonist for the G protein-coupled receptor 55 (GPR55).[1] Initially developed as part of a series of benzoylpiperazines targeting the glycine transporter subtype 1 (GlyT1), this compound demonstrated significant selectivity for GPR55, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.[1] GPR55 activation is implicated in a variety of biological processes, including pain signaling, bone metabolism, and neurogenesis.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with GPR55 and the subsequent downstream signaling cascades.

Primary Target: GPR55

This compound exerts its effects by binding to and activating GPR55, a class A G protein-coupled receptor.[1] While GPR55 has been associated with cannabinoid signaling due to its activation by certain cannabinoid ligands, it is phylogenetically distinct from the classical cannabinoid receptors, CB1 and CB2.[3] The endogenous ligand for GPR55 is widely considered to be the lysophospholipid, L-α-lysophosphatidylinositol (LPI).[4][5] this compound acts as a surrogate for LPI, initiating a conformational change in the receptor that triggers intracellular signaling.[1] An important species-specific difference has been noted, with benzoylpiperazine agonists like this compound activating human GPR55 but not its rodent ortholog.[1]

Signaling Pathways Activated by this compound

Upon agonist binding, GPR55 couples to several G protein subtypes, primarily Gα13 and Gαq, to initiate a cascade of intracellular events.[4][6][7] The activation of these pathways leads to the modulation of various cellular functions.

1. Gα13/RhoA Signaling Pathway:

A primary signaling axis for GPR55 is the coupling to Gα13, which in turn activates the small GTPase, RhoA.[4][5][6] RhoA is a critical regulator of the actin cytoskeleton and cell motility. The activation of RhoA by GPR55 agonists has been shown to mediate stress fiber formation.[8] This pathway is also linked to the downstream activation of transcription factors.

GPR55_Ga13_RhoA_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR55 GPR55 This compound->GPR55 Binds to G_alpha_13 Gα13 GPR55->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Leads to

Caption: GPR55 activation of the Gα13/RhoA signaling pathway.

2. Gαq/Phospholipase C/Calcium Mobilization Pathway:

GPR55 activation is also coupled to Gαq, which stimulates phospholipase C (PLC).[3][6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][7] This increase in cytosolic Ca2+ is often observed as sustained oscillations and is a key event in the activation of downstream transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).[4][5]

GPR55_Gaq_PLC_Ca_Pathway This compound This compound GPR55 GPR55 This compound->GPR55 G_alpha_q Gαq GPR55->G_alpha_q PLC PLC G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Intracellular Ca2+ Release ER->Ca_release NFAT_activation NFAT Activation Ca_release->NFAT_activation

Caption: GPR55-mediated Gαq/PLC/Ca2+ signaling cascade.

3. MAP Kinase (ERK) Pathway Activation:

Activation of GPR55 by agonists can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] The precise upstream mechanism linking GPR55 to ERK activation is still under investigation but may involve components from both the Gα13/RhoA and Gαq/PLC pathways. ERK1/2 activation is a central signaling node that regulates numerous cellular processes, including gene expression, proliferation, and differentiation.[4]

Quantitative Data

The following table summarizes the in vitro activity of this compound at its primary target, GPR55, and its off-target, GlyT1.

CompoundTargetAssay TypePotency (pEC50/pIC50)Selectivity (fold)Reference
This compoundHuman GPR55Agonist Activity6.8 (pEC50)~60[1]
This compoundHuman GlyT1Inhibition5.0 (pIC50)-[1]

Experimental Protocols

The mechanism of action of this compound and other GPR55 agonists has been elucidated through a variety of in vitro experimental techniques.

1. Intracellular Calcium Mobilization Assay:

  • Objective: To measure the increase in intracellular calcium concentration following GPR55 activation.

  • Methodology:

    • HEK-293 cells stably expressing human GPR55 are plated in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The baseline fluorescence is measured using a fluorescence plate reader.

    • This compound or other agonists are added to the wells at various concentrations.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium levels, is recorded over time.[4]

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value.

2. ERK1/2 Phosphorylation Assay (Western Blot):

  • Objective: To detect the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.

  • Methodology:

    • GPR55-expressing cells are serum-starved to reduce basal ERK phosphorylation.

    • Cells are treated with this compound for a specific time course (e.g., 5, 10, 20, 30 minutes).

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.[4]

  • Data Analysis: The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation.

3. Reporter Gene Assay (e.g., NFAT, CREB, NF-κB):

  • Objective: To measure the activation of specific transcription factors downstream of GPR55 signaling.

  • Methodology:

    • Cells are co-transfected with a GPR55 expression vector and a reporter plasmid. The reporter plasmid contains a promoter with binding sites for the transcription factor of interest (e.g., NFAT) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • Transfected cells are treated with this compound.

    • After an incubation period, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.[4]

  • Data Analysis: The increase in reporter gene activity reflects the activation of the specific transcription factor.

Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Primary Readouts cluster_inferences Inferred Mechanism Calcium_Assay Calcium Mobilization Assay Calcium_Readout ↑ Intracellular Ca2+ Calcium_Assay->Calcium_Readout ERK_Assay ERK Phosphorylation Assay ERK_Readout ↑ p-ERK / Total ERK ERK_Assay->ERK_Readout Reporter_Assay Reporter Gene Assay Reporter_Readout ↑ Reporter Gene Expression Reporter_Assay->Reporter_Readout Gq_Inference Gαq/PLC Pathway Activation Calcium_Readout->Gq_Inference MAPK_Inference MAPK Pathway Activation ERK_Readout->MAPK_Inference TF_Inference Transcription Factor Activation (NFAT, CREB, NF-κB) Reporter_Readout->TF_Inference

Caption: Workflow of key experiments to elucidate this compound's mechanism.

Conclusion

This compound is a selective agonist of GPR55 that activates multiple downstream signaling pathways, including the Gα13/RhoA, Gαq/PLC/Ca2+, and ERK/MAPK cascades. Its ability to potently and selectively activate human GPR55 makes it an invaluable tool for dissecting the complex biology of this receptor. The experimental approaches detailed herein provide a robust framework for characterizing the mechanism of action of this compound and other GPR55 modulators, which will be crucial for the development of novel therapeutics targeting this receptor for a range of diseases.

References

GSK575594A: A Technical Guide to an α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific nicotinic acetylcholine receptor modulator GSK575594A is limited. This document provides a representative technical guide based on the known pharmacology of α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs) and standard preclinical drug development protocols. The data and experimental details presented herein are illustrative and may not reflect the actual properties of this compound.

Introduction

This compound is classified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognitive functions such as learning and memory. As a PAM, this compound is designed to enhance the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism offers the potential for a more nuanced modulation of cholinergic signaling, which is implicated in various neurological and psychiatric disorders. This guide provides an in-depth overview of the typical preclinical characterization of an α7 nAChR PAM like this compound.

Mechanism of Action and Signaling Pathway

Positive allosteric modulators of the α7 nAChR bind to a site on the receptor that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases the probability of channel opening in the presence of an agonist. The primary downstream effect of α7 nAChR activation is an influx of calcium ions (Ca²⁺), which triggers various intracellular signaling cascades.

alpha7_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds to orthosteric site This compound This compound (PAM) This compound->nAChR Binds to allosteric site CaMKII CaMKII Ca_influx->CaMKII Activates PI3K PI3K Ca_influx->PI3K Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for synaptic plasticity) CREB->Gene_Expression Regulates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Caption: Simplified α7 nAChR signaling pathway modulated by a PAM.

Quantitative Data Summary

The following tables summarize representative quantitative data for a compound like this compound, derived from typical preclinical in vitro and in vivo assays.

Table 1: In Vitro Pharmacology

ParameterAssay TypeSpecies/Cell LineResult
Binding Affinity (Ki) Radioligand BindingHuman recombinant α7 nAChR50 nM
Potentiation (EC50) Calcium Flux AssayCHO cells expressing human α7 nAChR150 nM (in the presence of 1 µM ACh)
Selectivity Counter-screening PanelVarious human receptors>100-fold selective over other nAChR subtypes and other CNS targets

Table 2: Preclinical Pharmacokinetics

ParameterSpeciesRoute of AdministrationValue
Bioavailability (F%) RatOral45%
Half-life (t1/2) RatIntravenous4.2 hours
Peak Plasma Concentration (Cmax) RatOral (10 mg/kg)1.2 µM
Time to Peak Concentration (Tmax) RatOral (10 mg/kg)1.5 hours
Brain/Plasma Ratio RatOral1.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for α7 nAChR

Objective: To determine the binding affinity (Ki) of this compound for the human α7 nAChR.

Materials:

  • Membranes from cells stably expressing the human α7 nAChR.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA).

  • Non-specific binding control: Unlabeled MLA (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound: this compound at various concentrations.

Procedure:

  • Incubate the cell membranes (20-30 µg protein) with various concentrations of this compound and a fixed concentration of [³H]-MLA (e.g., 1 nM) in the assay buffer.

  • For non-specific binding, incubate the membranes with [³H]-MLA in the presence of 1 µM unlabeled MLA.

  • Incubate for 60 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-MLA) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - [³H]-MLA - this compound dilutions - Assay Buffer start->prepare_reagents incubation Incubate Membranes with This compound and [³H]-MLA prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.
Calcium Flux Functional Assay

Objective: To determine the potency (EC₅₀) of this compound in potentiating acetylcholine-induced calcium influx in cells expressing the human α7 nAChR.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human α7 nAChR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist: Acetylcholine (ACh).

  • Test compound: this compound at various concentrations.

  • Fluorescent plate reader with automated liquid handling.

Procedure:

  • Plate the CHO-α7 cells in 96-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a predefined period (e.g., 10 minutes).

  • Measure the baseline fluorescence.

  • Add a fixed, sub-maximal concentration of acetylcholine (e.g., EC₂₀ concentration) to the wells using the plate reader's liquid handling system.

  • Immediately measure the change in fluorescence over time.

  • Determine the peak fluorescence response for each concentration of this compound.

  • Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

calcium_flux_workflow start Start cell_plating Plate CHO-α7 Cells start->cell_plating dye_loading Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading compound_addition Add this compound dye_loading->compound_addition baseline_reading Measure Baseline Fluorescence compound_addition->baseline_reading agonist_addition Add Acetylcholine baseline_reading->agonist_addition fluorescence_measurement Measure Fluorescence Change agonist_addition->fluorescence_measurement data_analysis Data Analysis: - Determine Peak Response - Plot Dose-Response Curve - Calculate EC₅₀ fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a calcium flux functional assay.
In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

  • Male Sprague-Dawley rats.

  • This compound formulated for oral and intravenous administration.

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Divide the rats into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

  • Administer a single dose of this compound to each rat (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC (Area Under the Curve).

  • Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Safety Pharmacology

A standard safety pharmacology core battery of tests would be conducted to assess the potential for adverse effects on major physiological systems.

  • Central Nervous System: A functional observational battery (e.g., a modified Irwin test) in rats to assess behavioral and neurological changes.

  • Cardiovascular System: In vivo telemetry in conscious, freely moving animals (e.g., dogs or non-human primates) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. An in vitro hERG assay would also be conducted to assess the risk of QT interval prolongation.

  • Respiratory System: Whole-body plethysmography in conscious rats to measure respiratory rate and tidal volume.

Conclusion

This technical guide outlines the typical preclinical characterization of an α7 nAChR positive allosteric modulator such as this compound. The illustrative data and protocols provide a framework for understanding the in vitro and in vivo properties of this class of compounds. The goal of such a preclinical data package is to establish a compound's mechanism of action, potency, selectivity, pharmacokinetic profile, and safety margin, thereby supporting its potential advancement into clinical development for the treatment of cognitive deficits and other neurological disorders.

In-Depth Technical Guide: GPR55 Agonist Activity of GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR55, an orphan G protein-coupled receptor, has garnered significant attention as a potential therapeutic target for a range of physiological processes, including pain signaling, inflammation, and bone metabolism. The identification and characterization of selective agonists are crucial for elucidating the pharmacological and therapeutic potential of this receptor. GSK575594A has been identified as a potent and selective agonist of human GPR55. This technical guide provides a comprehensive overview of the GPR55 agonist activity of this compound, including its signaling pathways, quantitative pharmacological data, and detailed experimental protocols for key assays.

GPR55 Signaling Pathways

Activation of GPR55 by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to G proteins of the Gq and G12/13 families. This coupling leads to the activation of downstream effector proteins, including phospholipase C (PLC) and the small GTPase RhoA.

Activation of the Gq/PLC pathway results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The G12/13-mediated activation of RhoA also contributes to the cellular response. A key downstream consequence of GPR55 activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are pivotal in regulating cellular processes like proliferation and differentiation.[1][2][3]

Below is a diagram illustrating the primary signaling cascade initiated by GPR55 activation.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gq GPR55->Gq G1213 G12/13 GPR55->G1213 PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to ERK_Phos ERK1/2 Phosphorylation RhoA->ERK_Phos Leads to Ca_release->ERK_Phos Contributes to Agonist This compound Agonist->GPR55 Activation

GPR55 Agonist Signaling Pathway

Quantitative Data for this compound

This compound has been characterized as a potent agonist of human GPR55. The available quantitative data are summarized in the table below. It is important to note a discrepancy in the reported potency, which may arise from different experimental conditions or assay formats.

ParameterValueSpeciesAssay SystemReference
pEC50 6.8HumanYeast-based assay[1]
pEC50 8.2 (EC50 = 6.8 nM)HumanNot specified[4]
Selectivity ~60-fold selective for GPR55 over GlyT1 (pIC50 = 5.0)HumanNot specified[1]
Activity at other receptors Inactive at cannabinoid CB1 and CB2 receptorsNot specifiedNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key functional assays used to characterize the agonist activity of compounds like this compound at GPR55.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed HEK293 cells expressing human GPR55 in 96-well plates B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Incubate to allow for dye uptake and de-esterification B->C D Add this compound at various concentrations C->D E Measure fluorescence changes over time using a plate reader D->E F Analyze data to determine EC50 and Emax E->F

Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Culture: Seed human embryonic kidney (HEK293) cells stably or transiently expressing human GPR55 into black-walled, clear-bottom 96-well plates at a density that ensures 70-80% confluency on the day of the assay.[2][5]

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, prepared in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate the plate in the dark at 37°C for 1 hour.[5]

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Utilize an automated liquid handler or a multi-channel pipette to add the compound solutions to the wells.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of GPR55 activation.

Experimental Workflow:

ERK_Phosphorylation_Workflow A Plate GPR55-expressing cells and serum-starve overnight B Treat cells with this compound for a specified time (e.g., 5-30 min) A->B C Lyse cells and determine protein concentration B->C D Separate proteins by SDS-PAGE and transfer to a membrane C->D E Probe with primary antibodies (anti-pERK and anti-total ERK) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect chemiluminescence and quantify band intensity F->G

ERK Phosphorylation Western Blot Workflow

Detailed Protocol:

  • Cell Treatment: Plate GPR55-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a predetermined time (a time-course experiment is recommended to determine the optimal stimulation time).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the Bradford or BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8][9]

  • Data Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. The ratio of p-ERK to total ERK is then calculated and plotted against the agonist concentration.[10]

GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Experimental Workflow:

GTPgS_Binding_Workflow A Prepare cell membranes from GPR55-expressing cells B Incubate membranes with this compound, GDP, and [³⁵S]GTPγS A->B C Terminate the reaction by rapid filtration B->C D Wash to remove unbound [³⁵S]GTPγS C->D E Measure bound radioactivity using scintillation counting D->E F Determine agonist-stimulated [³⁵S]GTPγS binding E->F

GTPγS Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Homogenize GPR55-expressing cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.[11]

  • Assay Reaction: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound, a fixed concentration of GDP, and [35S]GTPγS in an assay buffer containing MgCl2. The incubation is typically carried out at 30°C for 60 minutes.[11][12][13]

  • Filtration: Terminate the binding reaction by rapid filtration through a filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[11][13]

  • Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding is then plotted against the agonist concentration to determine EC50 and Emax.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated GPR55 receptor and β-arrestin, a key protein in receptor desensitization and signaling.

Experimental Workflow:

Beta_Arrestin_Workflow A Use cells co-expressing GPR55 fused to a reporter fragment and β-arrestin fused to a complementary fragment B Plate cells in a suitable microplate A->B C Add this compound at various concentrations B->C D Incubate to allow for receptor-arrestin interaction and signal generation C->D E Measure the reporter signal (e.g., luminescence or fluorescence) D->E F Analyze data to determine agonist potency and efficacy E->F

β-Arrestin Recruitment Assay Workflow

Detailed Protocol:

  • Cell Lines: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® system from DiscoveRx. These cells co-express the target receptor (GPR55) fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[14][15][16]

  • Cell Plating: Seed the cells into 384-well white-walled assay plates and incubate overnight.[14][16][17]

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for 90 minutes at 37°C.[16]

  • Signal Detection: Add the detection reagents containing the enzyme substrate. After a further incubation period (typically 60 minutes at room temperature in the dark), measure the chemiluminescent signal using a plate reader.[16][17]

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR55. This technical guide provides a foundation for researchers to design and execute experiments to further characterize the agonist activity of this compound and other potential GPR55 modulators. The provided protocols offer a starting point that can be optimized for specific cellular systems and experimental goals. A thorough understanding of the signaling pathways and the application of robust functional assays are essential for advancing our knowledge of GPR55 pharmacology and its therapeutic potential.

References

An In-Depth Technical Guide to the Biological Targets and Pathways of GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK575594A is a synthetic compound that exhibits a dual mechanism of action, positioning it as a molecule of significant interest for neurological and inflammatory research. It functions as an agonist for the G protein-coupled receptor 55 (GPR55) and as an inhibitor of the glycine transporter type 1 (GlyT1). This technical guide provides a comprehensive overview of the biological targets, signaling pathways, and experimental methodologies associated with this compound, intended for researchers and professionals in the field of drug development. The guide summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the associated signaling cascades.

Biological Targets and Mechanism of Action

This compound's pharmacological profile is characterized by its interaction with two distinct protein targets:

  • G Protein-Coupled Receptor 55 (GPR55): this compound acts as an agonist at this orphan GPCR. GPR55 activation is linked to a variety of physiological processes, including pain signaling, inflammation, and bone metabolism.

  • Glycine Transporter Type 1 (GlyT1): this compound functions as an inhibitor of this transporter. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels and modulating the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine is a co-agonist.

Quantitative Data Summary

The activity of this compound at its primary biological targets has been quantified in cellular assays. The following table summarizes the key potency values.

TargetActivityParameterValueCell System
GPR55AgonistpEC506.8Yeast/HEK293
GlyT1InhibitorpIC505.0HEK293

Signaling Pathways

GPR55 Agonism Signaling Pathway

Activation of GPR55 by this compound initiates a cascade of intracellular signaling events. GPR55 couples to Gαq and Gα12/13 G-proteins. This leads to the activation of RhoA and Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. The elevated calcium levels, along with DAG, activate various downstream effectors, including protein kinase C (PKC) and calmodulin, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).

GPR55_Signaling This compound This compound GPR55 GPR55 This compound->GPR55 Binds to G_alpha Gαq / Gα12/13 GPR55->G_alpha Activates RhoA RhoA G_alpha->RhoA PLC Phospholipase C (PLC) G_alpha->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Downstream Downstream Effectors (PKC, Calmodulin) DAG->Downstream Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Downstream ERK ERK1/2 Phosphorylation Downstream->ERK NFAT NFAT Activation Downstream->NFAT

Caption: GPR55 Agonist Signaling Pathway
GlyT1 Inhibition and NMDA Receptor Modulation

By inhibiting GlyT1, this compound prevents the reuptake of glycine into presynaptic neurons and glial cells. This leads to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as a mandatory co-agonist for the NMDA receptor. With higher ambient glycine levels, the NMDA receptor is potentiated, leading to enhanced glutamatergic neurotransmission upon binding of glutamate. This enhanced NMDA receptor activity can lead to increased calcium influx and the activation of downstream signaling pathways, including those involving CREB (cAMP response element-binding protein), which plays a role in synaptic plasticity and gene expression.

GlyT1_Inhibition cluster_pre Presynaptic Neuron / Glial Cell cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GlyT1 Glycine Transporter 1 (GlyT1) Glycine_out Glycine (extracellular) GlyT1->Glycine_out Reuptake Glycine_in Glycine (in) Glycine_in->GlyT1 NMDA_R NMDA Receptor Glycine_out->NMDA_R Co-agonist binding Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation leads to Downstream Downstream Signaling (e.g., CREB activation) Ca_influx->Downstream This compound This compound This compound->GlyT1 Inhibits Glutamate Glutamate Glutamate->NMDA_R Agonist binding

Caption: GlyT1 Inhibition and NMDA Receptor Modulation

Experimental Protocols

Heterologous Expression and Functional Assessment of GPR55 in Saccharomyces cerevisiae

This protocol describes the functional coupling of human GPR55 to the yeast pheromone response pathway to assess agonist activity.

1. Yeast Strain and Plasmids:

  • Use an engineered S. cerevisiae strain where the endogenous pheromone receptor (e.g., Ste2p) is deleted and the G-protein α-subunit (Gpa1p) is modified to a chimeric form containing the C-terminal residues of human Gαq to facilitate coupling to the human GPCR.
  • The reporter construct typically consists of a pheromone-responsive promoter (e.g., FUS1) driving the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase).
  • Clone the human GPR55 cDNA into a yeast expression vector.

2. Yeast Transformation:

  • Transform the engineered yeast strain with the GPR55 expression plasmid using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
  • Select for transformants on appropriate selective media.

3. Functional Assay (β-galactosidase activity):

  • Grow the transformed yeast cells in selective liquid media to mid-log phase.
  • Dispense the yeast culture into a 96-well microtiter plate.
  • Add this compound at various concentrations. Include a vehicle control and a known GPR55 agonist as a positive control.
  • Incubate the plate at 30°C for 4-6 hours.
  • Lyse the yeast cells (e.g., by freeze-thaw cycles or using a chemical lysis buffer).
  • Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
  • Measure the absorbance at 420 nm over time using a plate reader.
  • Calculate the β-galactosidase activity and plot the concentration-response curve to determine the EC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; transform[label="Transform engineered\nyeast with GPR55\nexpression plasmid"]; select [label="Select for\ntransformants"]; culture [label="Culture transformed\nyeast to mid-log phase"]; dispense [label="Dispense culture\ninto 96-well plate"]; add_compound [label="Add this compound\nat various concentrations"]; incubate [label="Incubate at 30°C"]; lyse [label="Lyse yeast cells"]; add_substrate [label="Add β-galactosidase\nsubstrate (ONPG)"]; measure [label="Measure absorbance\nat 420 nm"]; analyze [label="Analyze data and\ndetermine EC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> transform -> select -> culture -> dispense -> add_compound -> incubate -> lyse -> add_substrate -> measure -> analyze -> end; }

Caption: Yeast-Based GPR55 Functional Assay Workflow
Intracellular Calcium Mobilization Assay in HEK293 Cells

This protocol details the measurement of intracellular calcium concentration changes in response to GPR55 activation in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
  • For transient expression, transfect the cells with a mammalian expression vector containing the human GPR55 cDNA using a suitable transfection reagent. Alternatively, use a stable cell line expressing GPR55.
  • Plate the cells onto black-walled, clear-bottom 96-well plates 24-48 hours post-transfection.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
  • Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C.
  • Wash the cells to remove excess dye.

3. Calcium Measurement:

  • Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
  • Establish a baseline fluorescence reading.
  • Add this compound at various concentrations to the wells.
  • Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm (calcium-bound) and ~380 nm (calcium-free).
  • Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative change in intracellular calcium concentration.
  • Plot the peak response against the concentration of this compound to determine the EC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture and transfect\nHEK293 cells with GPR55"]; plate [label="Plate cells in\n96-well plates"]; load_dye [label="Load cells with\ncalcium-sensitive dye"]; wash [label="Wash to remove\nexcess dye"]; baseline [label="Establish baseline\nfluorescence"]; add_compound [label="Add this compound"]; measure [label="Measure fluorescence\nchange over time"]; analyze [label="Analyze data and\ndetermine EC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture -> plate -> load_dye -> wash -> baseline -> add_compound -> measure -> analyze -> end; }

Caption: Intracellular Calcium Mobilization Assay Workflow

Conclusion

This compound represents a valuable research tool with a unique dual-action profile, targeting both the GPR55 receptor and the GlyT1 transporter. Understanding its distinct signaling pathways and having robust experimental protocols are crucial for elucidating its potential therapeutic applications in disorders involving neuro-inflammation and glutamatergic dysregulation. This guide provides a foundational framework for researchers to design and interpret experiments involving this compound.

GSK575594A discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of GSK575594A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic molecule identified as a potent and selective agonist for the G protein-coupled receptor 55 (GPR55), with secondary activity as an inhibitor of the glycine transporter subtype 1 (GlyT1). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, alongside a structured presentation of its activity data. Furthermore, this document illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its pharmacological profile.

Discovery and Rationale

This compound emerged from a screening campaign of a series of benzoylpiperazine compounds. This chemical class was initially investigated for its inhibitory activity against the glycine transporter subtype 1 (GlyT1). During this research, this compound was identified as a compound with a mixed pharmacological profile, demonstrating potent agonism at the GPR55 receptor while retaining weaker inhibitory activity at GlyT1.[1] The discovery of its potent GPR55 activity led to its characterization as a valuable tool compound for studying the pharmacology of this orphan receptor.

The IUPAC name for this compound is [4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone, and its CAS Registry Number is 909418-68-4.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy involving the preparation of two key intermediates: 2-(4-fluorophenyl)-5-(methylsulfonyl)benzoic acid and 1-(4-amino-2-fluorophenyl)piperazine . These intermediates are then coupled to form the final product.

Synthesis of Intermediate 1: 2-(4-fluorophenyl)-5-(methylsulfonyl)benzoic acid

The synthesis of this benzoic acid derivative can be accomplished starting from 4-methylsulfonyl benzoic acid, which can be prepared via oxidation of the corresponding methylthio-benzoic acid. The subsequent introduction of the 4-fluorophenyl group at the 2-position can be achieved through a Suzuki coupling reaction.

Experimental Protocol:

  • Preparation of 4-(methylthio)benzoic acid: Start with 4-mercaptobenzoic acid and perform a methylation reaction using a suitable methylating agent like methyl iodide in the presence of a base.

  • Oxidation to 4-(methylsulfonyl)benzoic acid: The sulfide is then oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid or potassium permanganate.

  • Bromination: The benzoic acid is brominated at the 2-position using N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid.

  • Suzuki Coupling: The resulting 2-bromo-4-(methylsulfonyl)benzoic acid is coupled with 4-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water.

  • Acidification and Isolation: After the reaction is complete, the mixture is acidified to precipitate the product, which is then filtered, washed, and dried.

Synthesis of Intermediate 2: 1-(4-amino-2-fluorophenyl)piperazine

This piperazine derivative can be synthesized starting from 1-fluoro-2-nitrobenzene and piperazine.

Experimental Protocol:

  • Nucleophilic Aromatic Substitution: React 1-fluoro-2-nitrobenzene with an excess of piperazine. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.

  • Reduction of the Nitro Group: The resulting 1-(2-fluorophenyl)-4-nitropiperazine is then subjected to a reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).

  • Purification: The final product is purified by extraction and crystallization or column chromatography.

Final Coupling Step: Synthesis of this compound

The final step involves the amide bond formation between the carboxylic acid and the piperazine intermediates.

Experimental Protocol:

  • Activation of the Carboxylic Acid: 2-(4-fluorophenyl)-5-(methylsulfonyl)benzoic acid is first converted to its more reactive acid chloride using thionyl chloride or oxalyl chloride, or activated in situ using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an organic base like diisopropylethylamine (DIPEA).

  • Amide Bond Formation: The activated carboxylic acid species is then reacted with 1-(4-amino-2-fluorophenyl)piperazine in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove byproducts and unreacted starting materials. The final product, this compound, is then purified by crystallization or column chromatography.

Biological Activity and Data Presentation

This compound exhibits dual activity, acting as a potent agonist at the GPR55 receptor and as an inhibitor of the GlyT1 transporter.

Target Activity Parameter Value Reference
GPR55AgonistpEC₅₀6.8[1]
GlyT1InhibitorpIC₅₀5.0[1]

Note: The pEC₅₀ and pIC₅₀ values represent the negative logarithm of the molar concentration of the compound that produces 50% of the maximal possible effect or inhibition, respectively. A higher value indicates greater potency.

Experimental Protocols for Biological Assays

GPR55 Agonist Activity Assays

This assay measures the ability of a compound to stimulate GPR55, which is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.

Protocol:

  • Cell Culture: Use a cell line stably expressing human GPR55, such as HEK293 or CHO cells. Culture the cells in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to attach overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Compound Addition: Prepare serial dilutions of this compound. Add the compound solutions to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) that can monitor fluorescence changes over time. The excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Activation of GPR55 can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can be measured by various methods, including Western blotting or AlphaScreen assays.

Protocol (Western Blotting):

  • Cell Culture and Starvation: Culture GPR55-expressing cells to near confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for several hours or overnight.

  • Compound Stimulation: Treat the cells with different concentrations of this compound for a specific time (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then probe it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the compound concentration to determine the EC₅₀.

GlyT1 Inhibition Assay

The inhibitory activity of this compound on the glycine transporter 1 can be assessed using a radioligand binding assay.

Protocol (Radioligand Binding Assay):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GlyT1.

  • Binding Reaction: In a microplate, incubate the cell membranes with a known concentration of a radiolabeled GlyT1 inhibitor (e.g., [³H]Org24598) and varying concentrations of the test compound (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 1-2 hours at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-radioactive GlyT1 inhibitor) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

GPR55 Signaling Pathway

GPR55_Signaling This compound This compound GPR55 GPR55 This compound->GPR55 Agonist Gq Gq/11 GPR55->Gq G1213 G12/13 GPR55->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates ERK ERK1/2 Phosphorylation Gq->ERK RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream ROCK ROCK RhoA->ROCK RhoA->ERK ERK->Downstream Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis I1_start 4-Mercaptobenzoic Acid I1_step1 Methylation I1_start->I1_step1 I1_step2 Oxidation I1_step1->I1_step2 I1_step3 Bromination I1_step2->I1_step3 I1_step4 Suzuki Coupling I1_step3->I1_step4 Intermediate1 2-(4-fluorophenyl)-5- (methylsulfonyl)benzoic acid I1_step4->Intermediate1 Coupling Amide Coupling Intermediate1->Coupling I2_start 1-Fluoro-2-nitrobenzene + Piperazine I2_step1 Nucleophilic Aromatic Substitution I2_start->I2_step1 I2_step2 Nitro Group Reduction I2_step1->I2_step2 Intermediate2 1-(4-amino-2-fluorophenyl) piperazine I2_step2->Intermediate2 Intermediate2->Coupling FinalProduct This compound Coupling->FinalProduct Assay_Workflow cluster_gpr55 GPR55 Agonist Assays cluster_glyt1 GlyT1 Inhibition Assay GPR55_cells GPR55-expressing cells Calcium_assay Calcium Mobilization Assay GPR55_cells->Calcium_assay ERK_assay ERK1/2 Phosphorylation Assay GPR55_cells->ERK_assay Calcium_EC50 EC₅₀ Determination Calcium_assay->Calcium_EC50 ERK_EC50 EC₅₀ Determination ERK_assay->ERK_EC50 GlyT1_membranes GlyT1-expressing cell membranes Binding_assay Radioligand Binding Assay GlyT1_membranes->Binding_assay GlyT1_IC50 IC₅₀ Determination Binding_assay->GlyT1_IC50

References

The Enigmatic Profile of GSK575594A: A Search for Function and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, information regarding the function, mechanism of action, and biological activity of the compound designated as GSK575594A remains elusive. This suggests that this compound is likely an internal research compound that has not yet been the subject of published scientific studies or entered into publicly registered clinical development.

The pursuit of knowledge regarding novel chemical entities is fundamental to advancing therapeutic interventions. Typically, the characterization of a compound like this compound would involve a multi-faceted approach, beginning with initial in vitro studies to determine its primary biological target and mechanism of action. Following this, a cascade of further investigations would elucidate its broader pharmacological profile.

For a comprehensive understanding of a compound's function, researchers, scientists, and drug development professionals would typically seek the following information:

  • Target Identification and Validation: What is the specific protein, enzyme, receptor, or other biological molecule with which this compound interacts?

  • Mechanism of Action: How does the interaction of this compound with its target modulate its activity (e.g., inhibition, activation, allosteric modulation)?

  • In Vitro Potency and Selectivity: What is the concentration of this compound required to elicit a biological response (e.g., IC50, EC50), and how does this compare to its activity at other potential targets?

  • Cellular and In Vivo Efficacy: Does this compound demonstrate the desired therapeutic effect in cellular models of disease and in preclinical animal models?

  • Pharmacokinetics and Pharmacodynamics: How is the compound absorbed, distributed, metabolized, and excreted (ADME) in a living organism, and how does this relate to its biological effect?

  • Toxicology and Safety Profile: What are the potential adverse effects of the compound at therapeutic and supra-therapeutic doses?

Without access to internal research documentation from GlaxoSmithKline or future publications in the scientific domain, a detailed technical guide on this compound cannot be constructed. The creation of data tables summarizing quantitative data, detailed experimental protocols, and signaling pathway diagrams is contingent upon the availability of this foundational research.

Should information on this compound become publicly available, a thorough analysis would be conducted to provide the in-depth technical guide originally requested. Researchers interested in this compound are encouraged to monitor scientific publication databases and clinical trial registries for any future disclosures related to this molecule.

The Structure-Activity Relationship of GPR55 Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed structure-activity relationship (SAR) studies for the specific compound GSK575594A are not extensively available in the public domain. This guide provides a comprehensive overview of the known pharmacology of GPR55, the biological target of this compound, including its signaling pathways and the experimental protocols used to assess ligand activity. The structure-activity relationships of several distinct classes of GPR55 agonists are presented as illustrative examples of ligand development for this receptor.

Introduction to GPR55

G protein-coupled receptor 55 (GPR55) is a class A G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory pain, neuropathic pain, and cancer. Initially considered an atypical cannabinoid receptor, it is now known to be activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI). This compound, chemically known as [4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone, has been identified as a selective agonist of human GPR55. Understanding the interplay between the chemical structures of ligands like this compound and their biological activity at GPR55 is crucial for the development of novel therapeutics.

GPR55 Signaling Pathways

Upon agonist binding, GPR55 can couple to several G protein subtypes, primarily Gαq, Gα12, and Gα13, to initiate a cascade of downstream signaling events. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Furthermore, GPR55 activation can stimulate the RhoA signaling pathway, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a role in cytoskeleton rearrangement and other cellular processes. Another important downstream effector is the extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and differentiation.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Proteins GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Agonist Agonist (e.g., this compound, LPI) Agonist->GPR55 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 generates ERK ERK Phosphorylation RhoA->ERK activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release induces

Figure 1: Simplified GPR55 signaling pathway.

Experimental Protocols for Assessing GPR55 Activity

The characterization of GPR55 ligands relies on a variety of in vitro assays that measure different aspects of receptor activation. Below are the methodologies for key experiments.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR desensitization and signaling.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human GPR55 and a β-arrestin-green fluorescent protein (GFP) fusion protein are commonly used.

  • Cell Plating: Cells are seeded into 96-well or 384-well microplates and cultured to allow for adherence.

  • Compound Treatment: Test compounds, including this compound and reference agonists/antagonists, are diluted to various concentrations and added to the cells.

  • Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.

  • Imaging: The redistribution of β-arrestin-GFP from the cytoplasm to the cell membrane, co-localizing with the activated GPR55, is visualized and quantified using high-content imaging systems.

  • Data Analysis: The extent of β-arrestin translocation is measured, and dose-response curves are generated to determine the potency (EC50) and efficacy of the test compounds.

Intracellular Calcium Mobilization Assay

This functional assay directly measures one of the key downstream effects of GPR55 activation via the Gαq pathway.

Methodology:

  • Cell Line: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing human GPR55 are used.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free intracellular calcium.

  • Compound Addition: A baseline fluorescence reading is established before the addition of test compounds using an automated liquid handling system integrated with a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time immediately following compound addition.

  • Data Analysis: The peak fluorescence response is used to quantify the extent of calcium mobilization. Dose-response curves are plotted to calculate the EC50 values for agonists.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of GPR55 activation.

Methodology:

  • Cell Culture and Treatment: Cells expressing GPR55 are treated with test compounds for a specific duration.

  • Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

  • Detection: The levels of phosphorylated ERK1/2 (p-ERK) are measured using techniques such as:

    • Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for p-ERK and total ERK.

    • ELISA-based assays (e.g., AlphaScreen SureFire): These are high-throughput methods that use antibody-coated beads to generate a luminescent or fluorescent signal proportional to the amount of p-ERK.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to control conditions. Dose-response curves are generated to determine the EC50 for ERK phosphorylation.

Experimental_Workflow cluster_assays Assay Readout start Start cell_culture Cell Culture (GPR55-expressing cells) start->cell_culture compound_prep Compound Preparation (Serial Dilutions) start->compound_prep treatment Cell Treatment cell_culture->treatment compound_prep->treatment incubation Incubation treatment->incubation assay_ca Calcium Assay (Fluorescence) incubation->assay_ca assay_barrestin β-Arrestin Assay (Imaging) incubation->assay_barrestin assay_erk p-ERK Assay (Luminescence/Blot) incubation->assay_erk data_analysis Data Analysis (EC50/IC50 Determination) assay_ca->data_analysis assay_barrestin->data_analysis assay_erk->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for GPR55 agonist screening.

Structure-Activity Relationship of GPR55 Agonists (Illustrative Examples)

While a specific SAR table for this compound analogs is not publicly available, studies on other chemical scaffolds provide valuable insights into the structural requirements for GPR55 agonism.

Example 1: 3-Benzylquinolin-2(1H)-one Derivatives

A series of 3-benzylquinolin-2(1H)-one derivatives have been identified as potent and selective GPR55 agonists. The SAR for this class highlights the importance of substitutions on the benzyl and quinolinone moieties.

Compound IDR1R2GPR55 Ki (nM)p-ERK EC50 (nM)
1 HH15.325.1
2 4-FH8.715.8
3 H6-Cl5.29.5
4 4-F6-Cl2.1 4.3
5 4-Cl6-Cl3.57.1
6 4-Me6-Cl6.812.4

Data presented here is illustrative and derived from published literature on 3-benzylquinolin-2(1H)-one GPR55 agonists.

Key SAR Insights:

  • A halogen substitution at the 4-position of the benzyl ring (R1) generally improves potency.

  • A chloro substitution at the 6-position of the quinolinone ring (R2) significantly enhances both binding affinity and functional activity.

  • The combination of a 4-fluoro on the benzyl ring and a 6-chloro on the quinolinone ring resulted in the most potent analog in this series.

Example 2: Thienopyrimidine Derivatives (Antagonists)

While the focus is on agonists, understanding antagonist SAR can also inform agonist design. Studies on thienopyrimidine-based GPR55 antagonists have revealed key structural features for blocking receptor activity.

Compound IDR1R2GPR55 Antagonist IC50 (µM)
ML192 PhenylH7.5
7 4-Cl-PhenylH3.2
8 4-F-PhenylH2.8
9 Phenyl3-Me1.5
10 4-F-Phenyl3-Me0.8

Data presented here is illustrative and derived from published literature on thienopyrimidine GPR55 antagonists.

Key SAR Insights:

  • Electron-withdrawing groups on the phenyl ring at R1 enhance antagonist potency.

  • Small alkyl substitutions on the thienopyrimidine core (R2) can significantly improve activity.

  • The combination of these features leads to sub-micromolar antagonists.

Conclusion

This compound is a valuable tool for probing the function of GPR55. While its specific structure-activity relationship is not yet fully disclosed in the public literature, the broader understanding of GPR55 signaling, coupled with the SAR of diverse ligand scaffolds, provides a strong foundation for the rational design of new and improved GPR55 modulators. The experimental protocols detailed in this guide are fundamental to the discovery and characterization of such novel compounds, paving the way for potential therapeutic interventions targeting this important receptor.

GSK575594A (CAS number 909418-68-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK575594A is a synthetic small molecule identified as a potent and selective agonist of the human G protein-coupled receptor 55 (GPR55). This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its chemical properties, mechanism of action, and the signaling pathways it modulates. While in-depth in vivo pharmacokinetic and pharmacodynamic data remains limited in the public domain, this document consolidates the existing in vitro characterization to support further research and drug development efforts targeting GPR55.

Chemical and Physical Properties

This compound is a benzoylpiperazine derivative with the following chemical and physical characteristics.

PropertyValueReference
CAS Number 909418-68-4[1][2][3]
Molecular Formula C₂₄H₂₃F₂N₃O₃S[1]
Molecular Weight 471.52 g/mol [1]
Synonyms 1-(4-Amino-2-fluorophenyl)-4-[[4′-fluoro-4-(methylsulfonyl)[1,1′-biphenyl]-2-yl]carbonyl]-piperazine[1]
Appearance White to beige powder[1]
Solubility Soluble in DMSO (≥5 mg/mL)[1]
Storage 2-8°C[1]

In Vitro Pharmacology

Primary Target: GPR55 Agonism

This compound is a selective agonist of the human G protein-coupled receptor 55 (GPR55). Its potency has been quantified in a yeast-based reporter gene assay.

Assay TypeParameterValueReference
Yeast Reporter Gene AssaypEC₅₀6.8
Selectivity Profile

This compound was developed from a series of benzoylpiperazines originally identified as inhibitors of the glycine transporter subtype 1 (GlyT1). While exhibiting potent GPR55 agonism, it retains some activity at GlyT1. The compound has been reported to be inactive against a broad panel of other molecular targets, including cannabinoid receptors, though a comprehensive list of the screened targets is not publicly available.

Off-TargetAssay TypeParameterValueSelectivity (over GPR55)Reference
Glycine Transporter 1 (GlyT1)[³H]glycine binding SPApIC₅₀5.0~60-fold

It is a crucial characteristic of this compound that it demonstrates species selectivity, potently activating human GPR55 but not the rodent ortholog. This has significant implications for the design and interpretation of preclinical in vivo studies.

Mechanism of Action and Signaling Pathways

GPR55 is known to couple to several G protein subtypes, including Gαq, Gα12, and Gα13. Activation of GPR55 by an agonist like this compound initiates a complex downstream signaling cascade. The primary pathway involves the activation of RhoA, a small GTPase. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signaling can then lead to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT). Additionally, GPR55 activation has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPR55 GPR55 G_alpha Gαq/12/13 GPR55->G_alpha activates This compound This compound This compound->GPR55 binds RhoA RhoA G_alpha->RhoA activates ERK p-ERK1/2 G_alpha->ERK activates PLC PLC RhoA->PLC activates IP3 IP₃ PLC->IP3 produces Ca2 Ca²⁺ Release IP3->Ca2 triggers NFAT_inactive NFAT (inactive) Ca2->NFAT_inactive activates NFAT_active NFAT (active) NFAT_inactive->NFAT_active dephosphorylation Gene_Expression Gene Expression NFAT_active->Gene_Expression translocates to nucleus & regulates

Figure 1: GPR55 Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. The following are representative protocols for the key assays used to characterize GPR55 agonists.

GPR55 Yeast-Based Reporter Gene Assay

This assay leverages the pheromone response pathway in Saccharomyces cerevisiae. A yeast strain is engineered to express the human GPR55 receptor and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a pheromone-responsive promoter. Agonist binding to GPR55 activates the signaling cascade, leading to reporter gene expression, which can be quantified.

Materials:

  • Engineered yeast strain expressing human GPR55.

  • Appropriate yeast growth media (e.g., YPD, selective synthetic media).

  • This compound and other test compounds.

  • 96- or 384-well microplates.

  • β-galactosidase substrate (e.g., CPRG or ONPG).

  • Plate reader.

Procedure:

  • Yeast Culture: Inoculate the engineered yeast strain into appropriate liquid media and grow overnight at 30°C with shaking.

  • Assay Preparation: Dilute the overnight culture to a specified optical density (e.g., OD₆₀₀ = 0.1) in fresh media.

  • Compound Addition: Dispense the diluted yeast culture into microplate wells. Add serial dilutions of this compound or control compounds.

  • Incubation: Incubate the plates at 30°C for a defined period (e.g., 6-8 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Substrate Addition: Lyse the yeast cells to release β-galactosidase. Add the chromogenic substrate.

  • Measurement: Incubate at 37°C until a color change is apparent. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and fit to a sigmoidal dose-response curve to determine the pEC₅₀.

GlyT1 Scintillation Proximity Assay (SPA)

This is a competitive binding assay to determine the affinity of a compound for the GlyT1 transporter.

Materials:

  • Membranes from cells expressing human GlyT1.

  • [³H]glycine (radioligand).

  • SPA beads (e.g., wheat germ agglutinin-coated).

  • This compound and other test compounds.

  • Assay buffer.

  • Microplates.

  • Scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound.

  • Assay Setup: In a microplate, combine the GlyT1-expressing membranes, SPA beads, [³H]glycine, and either buffer, unlabeled glycine (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Measurement: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage inhibition of [³H]glycine binding against the concentration of this compound. Fit the data to determine the pIC₅₀.

Experimental Workflow

The discovery and characterization of a selective GPR55 agonist like this compound likely followed a structured drug discovery workflow, starting from a high-throughput screen and progressing through various stages of characterization.

HTS_Workflow HTS High-Throughput Screening (HTS) (e.g., Yeast Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound (this compound) Hit_to_Lead->Lead_Compound In_Vitro_Pharm In Vitro Pharmacology Profiling Lead_Compound->In_Vitro_Pharm Selectivity Selectivity Assays (e.g., GlyT1, Kinase Panel) In_Vitro_Pharm->Selectivity Functional_Assays Functional Assays (Ca²⁺, p-ERK, β-arrestin) In_Vitro_Pharm->Functional_Assays In_Vivo_Studies Preclinical In Vivo Studies (PK/PD, Efficacy Models) In_Vitro_Pharm->In_Vivo_Studies

Figure 2: Plausible Experimental Workflow for the Discovery and Characterization of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of GPR55. Its high potency and selectivity for the human receptor, combined with its inactivity at the rodent ortholog, make it a specific probe for studies involving human cells or tissues. The lack of publicly available in vivo pharmacokinetic and efficacy data is a significant gap that limits its immediate translation into a drug development candidate. Future research should focus on characterizing the in vivo properties of this compound or structurally related analogs with improved cross-species activity to validate GPR55 as a therapeutic target in animal models of disease.

References

No Direct Research Found for GSK575594A in Ascaris suum

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and research databases reveals no direct studies or published data on the effects of the compound GSK575594A in the context of the parasitic roundworm Ascaris suum.

Despite a thorough search for scholarly articles, whitepapers, and experimental data, there is no specific information detailing the mechanism of action, signaling pathways affected, or experimental outcomes of this compound on Ascaris suum. Consequently, the core requirements for a technical guide, including quantitative data, experimental protocols, and visualizations of its activity in this organism, cannot be fulfilled at this time.

The current body of research on Ascaris suum focuses on various other anthelmintic compounds, its immunology, physiology, and the host-parasite relationship. While extensive research exists on the biology and control of Ascaris suum, the specific compound this compound does not appear to be a subject of this research based on publicly accessible information.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound in Ascaris suum research due to the absence of foundational research on this specific topic. Researchers, scientists, and drug development professionals interested in novel anthelmintics for Ascaris suum may need to consult research on other compounds or initiate new studies to investigate the potential effects of this compound.

Preliminary Studies on GSK575594A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on GSK575594A, a synthetic organic compound identified as a selective agonist for the G protein-coupled receptor 55 (GPR55). This document summarizes its pharmacological activity, mechanism of action, and the experimental methodologies used in its initial characterization.

Core Compound Information

This compound is a benzoylpiperazine derivative with the following chemical properties:

PropertyValue
IUPAC Name [4-(4-amino-2-fluorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone
Molecular Formula C₂₄H₂₃F₂N₃O₃S
Molecular Weight 471.52 g/mol
Compound Class Synthetic organic

Pharmacological Profile

This compound has been characterized as a selective agonist for human GPR55. Preclinical data have demonstrated its potency and selectivity, as detailed in the table below.

TargetActivity TypepEC₅₀ / pIC₅₀Selectivity
Human GPR55 AgonistpEC₅₀ = 6.8Approximately 60-fold selective for GPR55 over GlyT1[1]
Glycine Transporter Subtype 1 (GlyT1) InhibitorpIC₅₀ = 5.0

Notably, this compound and other compounds in its series have been profiled against a wide array of over 200 molecular targets, including cannabinoid receptors, kinases, proteases, other enzymes, GPCRs, ion channels, nuclear receptors, and membrane transporters, and were found to be inactive[1]. The benzoylpiperazine class of agonists, including this compound, demonstrates specificity for human GPR55 and does not activate the rodent ortholog, suggesting important functional differences in the ligand-binding site between species[1].

Mechanism of Action: GPR55 Signaling Pathway

GPR55 is a G protein-coupled receptor that, upon activation, couples to multiple G proteins, primarily Gαq and Gα12/13, to initiate a cascade of downstream signaling events. The activation of these pathways ultimately leads to cellular responses such as calcium release, activation of mitogen-activated protein kinases (MAPKs), and modulation of transcription factors.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound GPR55 GPR55 This compound->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release ERK12 ERK1/2 Phosphorylation DAG->ERK12 via PKC Ca2_release->ERK12 NFAT NFAT Ca2_release->NFAT NFkB NF-κB ERK12->NFkB CREB CREB ERK12->CREB Transcription Gene Transcription NFAT->Transcription NFkB->Transcription CREB->Transcription

GPR55 signaling cascade initiated by this compound.

Upon binding of this compound, GPR55 activates Gαq and Gα12/13.[2][3][4][5] The Gαq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][5] IP₃ triggers the release of calcium from intracellular stores, while DAG, along with calcium, activates protein kinase C (PKC). The Gα12/13 pathway activates the small GTPase RhoA and its downstream effector ROCK.[2][3][5] These initial signaling events converge on the activation of the extracellular signal-regulated kinase (ERK1/2) pathway and lead to the activation of several transcription factors, including nuclear factor of activated T-cells (NFAT), nuclear factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).[2][6][7]

Experimental Protocols

The preliminary characterization of this compound involved several key in vitro assays to determine its agonist activity and downstream signaling effects.

GPR55 Agonist Activity Screening

A common method for identifying GPR55 agonists involves high-throughput screening (HTS) using cell lines engineered to stably express recombinant human GPR55.

GPR55_Agonist_Screening start Prepare U2OS cells stably expressing GPR55 and β-arrestin-GFP plate_cells Plate cells in 384-well plates and incubate overnight start->plate_cells add_compound Add this compound or control compounds plate_cells->add_compound incubate Incubate for 75 minutes at 37°C add_compound->incubate fix_cells Fix cells with paraformaldehyde incubate->fix_cells wash_cells Wash cells with PBS fix_cells->wash_cells image_acquisition Acquire images using high-content imaging system wash_cells->image_acquisition analyze_data Analyze β-arrestin-GFP redistribution to quantify receptor activation image_acquisition->analyze_data

Workflow for a β-arrestin recruitment assay.

β-Arrestin Recruitment Assay: This image-based assay is used to monitor the activation of GPR55.[8][9]

  • Cell Culture: U2OS cells stably expressing both human GPR55 and a β-arrestin-green fluorescent protein (GFP) fusion protein are cultured and plated in 384-well plates.

  • Compound Addition: The cells are treated with varying concentrations of this compound or control compounds.

  • Incubation: The plates are incubated to allow for receptor activation and subsequent recruitment of β-arrestin-GFP to the receptor at the cell membrane.

  • Cell Fixation and Imaging: Cells are fixed, and images are acquired using a high-content imaging system.

  • Data Analysis: The translocation of the GFP signal from the cytoplasm to the plasma membrane is quantified to determine the extent of receptor activation and calculate the potency (EC₅₀) of the agonist.

Downstream Signaling Assays

To confirm that this compound activates the known GPR55 signaling pathways, several downstream functional assays are employed.

Intracellular Calcium Mobilization Assay:

  • Cell Loading: HEK293 cells stably expressing human GPR55 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence is measured using a plate reader or a fluorescence microscope.

  • Compound Addition: this compound is added to the cells.

  • Signal Detection: The change in fluorescence intensity, corresponding to an increase in intracellular calcium concentration, is recorded over time.

ERK1/2 Phosphorylation Assay:

  • Cell Treatment: GPR55-expressing cells are treated with this compound for a specified period.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection and Quantification: The bands are visualized using chemiluminescence, and the ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the extent of ERK activation.[9]

Transcription Factor Activation Assays (Reporter Gene Assays):

  • Cell Transfection: Cells are co-transfected with an expression vector for GPR55 and a reporter plasmid containing a promoter with binding sites for a specific transcription factor (e.g., NFAT, NF-κB, or CREB) linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are treated with this compound.

  • Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured. An increase in reporter activity indicates the activation of the corresponding transcription factor.[6][10]

Conclusion

The preliminary studies on this compound have established it as a potent and selective agonist of human GPR55. Its mechanism of action is consistent with the known signaling pathways of GPR55, involving the activation of Gαq and Gα12/13, leading to downstream events such as intracellular calcium release, ERK1/2 phosphorylation, and the activation of key transcription factors. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other GPR55--targeting compounds. Further research will be necessary to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Experimental Protocols for GSK575594A on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a summary of the available experimental data and protocols related to the compound GSK575594A and its interaction with nicotinic acetylcholine receptors (nAChRs). The information presented is intended for researchers, scientists, and drug development professionals.

Note on Data Availability: Publicly available information on the experimental activity of this compound on mammalian nicotinic acetylcholine receptors is currently limited. The primary research available focuses on the effects of this compound on a nematode nAChR subtype. Therefore, this document first presents the specific findings related to the nematode receptor and then provides generalized protocols for assessing the activity of compounds on common human nAChR subtypes, which can be adapted for testing this compound.

This compound Activity on Ascaris suum nAChR (ACR-16)

This compound was identified through a virtual screening campaign as a potential modulator of the Ascaris suum nicotinic acetylcholine receptor (nAChR), specifically the ACR-16 subtype. Subsequent functional assays confirmed its activity as a positive allosteric modulator.

Quantitative Data

The modulatory effect of this compound on acetylcholine (ACh)-induced contractions in Ascaris suum somatic muscle flaps is summarized below.

CompoundConcentrationEffect on EmaxEC50 Dose Ratio
This compound3 µM21% increase0.96

Table 1: Modulatory effects of this compound on ACh-induced contractions in Ascaris suum muscle flaps.[1]

Molecular docking studies suggest that this compound has a strong affinity for an intersubunit allosteric binding site located within the transmembrane domain of the Ascaris suum ACR-16 homology model.[1]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is based on the methodology used to characterize the ACR-16 receptor, on which this compound was tested.[1]

Objective: To functionally express nAChR subunits in Xenopus oocytes and measure the modulatory effects of test compounds on agonist-induced currents.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the nAChR subunits of interest

  • Nuclease-free water

  • Collagenase solution

  • Barth's solution (incubation medium)

  • Recording solution (e.g., ND96)

  • Agonist solution (e.g., acetylcholine)

  • Test compound solution (e.g., this compound)

  • Two-electrode voltage-clamp setup

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits. Incubate the oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a baseline current.

    • To assess potentiation, co-apply a submaximal concentration (e.g., EC20) of the agonist with the test compound (this compound).

    • To determine the effect on the agonist's potency, generate a full concentration-response curve for the agonist in the absence and presence of a fixed concentration of the test compound.

  • Data Analysis: Measure the peak current amplitude in response to agonist application. Calculate the percentage potentiation and any shift in the agonist's EC50 value.

General Protocols for Assessing Compound Activity on Human nAChRs

While specific data for this compound on human nAChRs is not available, the following are standard protocols used to characterize the pharmacological profile of a compound at key human nAChR subtypes, such as α7 and α4β2.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2 and α7 subtypes).

  • Radioligand specific for the nAChR subtype (e.g., [³H]Cytisine for α4β2, [³H]Methyllycaconitine for α7).

  • Assay buffer

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer, non-specific binding control, or the test compound at various concentrations.

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: FLIPR Membrane Potential or Calcium Flux Assay

Objective: To measure the functional activity (agonist, antagonist, or modulator) of a test compound on nAChRs expressed in a cell line.

Principle: Activation of nAChRs, which are ligand-gated ion channels, leads to cation influx (Na⁺, Ca²⁺), causing membrane depolarization. This can be measured directly with a voltage-sensitive dye or indirectly by measuring the influx of calcium with a calcium-sensitive fluorescent dye.

Materials:

  • A stable cell line expressing the human nAChR subtype of interest (e.g., CHO or HEK cells).

  • Fluorescent membrane potential dye or calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer

  • Agonist (e.g., acetylcholine or nicotine)

  • Test compound (this compound)

  • FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Load the cells with the fluorescent dye according to the manufacturer's instructions.

  • Assay:

    • Place the cell plate in the FLIPR instrument.

    • For antagonist/modulator testing: Add the test compound (this compound) to the wells and incubate for a defined period. Then, add the agonist and measure the change in fluorescence.

    • For agonist testing: Add the test compound directly and measure the fluorescence change.

  • Data Analysis: The change in fluorescence intensity reflects the change in membrane potential or intracellular calcium concentration. For modulators, calculate the percentage potentiation or inhibition of the agonist response. For agonists, determine the EC50. For antagonists, determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized nAChR signaling pathway and a typical experimental workflow for compound characterization.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds to orthosteric site This compound This compound (PAM) This compound->nAChR Binds to allosteric site Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal Response Cellular Response Depolarization->Response Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_Signal->Downstream Downstream->Response

Caption: Generalized nAChR signaling pathway showing allosteric modulation.

Experimental_Workflow Start Compound of Interest (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Start->Functional_Assay Data_Analysis1 Determine Binding Affinity (Ki) Binding_Assay->Data_Analysis1 Data_Analysis2 Determine Potency/Efficacy (EC50 / IC50 / % Mod) Functional_Assay->Data_Analysis2 Conclusion Pharmacological Profile Data_Analysis1->Conclusion Electrophysiology Electrophysiology (TEVC) Data_Analysis2->Electrophysiology If active Data_Analysis3 Characterize Mechanism of Action Electrophysiology->Data_Analysis3 Data_Analysis3->Conclusion

Caption: Experimental workflow for characterizing an nAChR modulator.

References

Application Notes and Protocols for GSK575594A in GPR55 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR55 is a G protein-coupled receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including pain, inflammation, and cancer.[1][2] GSK575594A has been identified as a potent and selective agonist for human GPR55.[3][4] This document provides detailed application notes and protocols for utilizing this compound in common GPR55 functional assays.

This compound is a member of the benzoylpiperazine series of compounds and demonstrates approximately 60-fold selectivity for GPR55 over the glycine transporter type 1 (GlyT1).[3][4] Understanding its activity profile is crucial for elucidating the physiological roles of GPR55 and for the development of novel therapeutics.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at the human GPR55 receptor.

CompoundParameterValueAssay TypeCell LineReference
This compoundpEC506.8Not SpecifiedNot Specified[3][4]
This compoundSelectivity~60-fold vs. GlyT1Not SpecifiedNot Specified[3][4]

GPR55 Signaling Pathways

Activation of GPR55 by an agonist like this compound can initiate several downstream signaling cascades. The receptor primarily couples to Gαq, Gα12, and Gα13 proteins.[1] This coupling leads to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and activation of the RhoA pathway.[4] Furthermore, GPR55 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[5][6] Another important pathway involves the recruitment of β-arrestin to the activated receptor, which can mediate receptor desensitization and internalization.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound GPR55 GPR55 This compound->GPR55 Agonist Binding Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 beta_arrestin β-Arrestin GPR55->beta_arrestin Recruitment PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase ERK_phos p-ERK1/2 RhoA->ERK_phos Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization

Figure 1: GPR55 signaling pathways activated by an agonist.

Experimental Protocols

The following are detailed protocols for common GPR55 functional assays. These are generalized protocols and should be optimized for specific cell lines and laboratory conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed GPR55-expressing cells (e.g., HEK293 or CHO) in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) B->C D Wash cells to remove extracellular dye C->D E Add this compound at varying concentrations D->E F Measure fluorescence using a plate reader with automated injection E->F G Analyze data to determine EC50 value F->G

Figure 2: Workflow for a calcium mobilization assay.

Materials:

  • GPR55-expressing cells (e.g., HEK293 or CHO)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound stock solution in DMSO

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed GPR55-expressing cells into black, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove any extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a short period before automatically injecting the this compound dilutions. Continue to record the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.

ERK_Phosphorylation_Workflow cluster_workflow ERK Phosphorylation Assay Workflow A Seed GPR55-expressing cells in a multi-well plate B Serum-starve cells overnight A->B C Treat cells with this compound for a defined time period (e.g., 5-30 minutes) B->C D Lyse the cells C->D E Determine protein concentration D->E F Detect p-ERK1/2 and total ERK1/2 (e.g., Western Blot or AlphaScreen) E->F G Quantify and normalize p-ERK1/2 to total ERK1/2 F->G H Plot normalized data to determine EC50 G->H

Figure 3: Workflow for an ERK1/2 phosphorylation assay.

Materials:

  • GPR55-expressing cells

  • Cell culture medium (with and without serum)

  • Multi-well plates (e.g., 12-well or 24-well)

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment or AlphaScreen® SureFire® assay kit

Protocol (Western Blot):

  • Cell Culture and Starvation: Plate GPR55-expressing cells and grow to 80-90% confluency. The day before the experiment, replace the medium with serum-free medium and incubate overnight.

  • Compound Treatment: Treat the serum-starved cells with various concentrations of this compound for an optimized time period (typically 5-30 minutes) at 37°C.[6]

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized values against the this compound concentration to determine the EC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and signaling.

beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A Use a cell line co-expressing GPR55 and a β-arrestin fusion protein (e.g., PathHunter® cells) B Plate cells in a multi-well plate A->B C Incubate overnight B->C D Add this compound at varying concentrations C->D E Incubate for a specified time (e.g., 60-90 minutes) D->E F Add detection reagents E->F G Measure signal (e.g., luminescence) F->G H Analyze data to determine EC50 G->H

Figure 4: Workflow for a β-arrestin recruitment assay.

Materials:

  • A commercially available β-arrestin recruitment assay cell line and reagents (e.g., DiscoverX PathHunter®)

  • GPR55-expressing cells co-transfected with a tagged β-arrestin

  • White, solid-bottom multi-well plates

  • Cell culture medium

  • This compound stock solution in DMSO

  • Luminometer or other appropriate plate reader

Protocol (using a commercial kit as an example):

  • Cell Plating: Plate the GPR55 and β-arrestin expressing cells in a white, solid-bottom multi-well plate according to the manufacturer's instructions.

  • Compound Addition: Prepare a dose-response curve of this compound. Add the compound dilutions to the wells.

  • Incubation: Incubate the plate at 37°C for the time recommended by the manufacturer (typically 60-90 minutes).[7]

  • Detection: Add the detection reagents as per the kit's protocol. This usually involves a further incubation at room temperature.

  • Measurement: Read the plate on a luminometer.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the this compound concentration and fit with a sigmoidal dose-response curve to calculate the EC50.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of GPR55. The protocols provided here for calcium mobilization, ERK1/2 phosphorylation, and β-arrestin recruitment assays offer robust methods for characterizing the activity of this compound and other potential GPR55 modulators. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Cell-Based Assay Design: Characterization of GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In early-stage drug discovery, the characterization of novel compounds is crucial for understanding their mechanism of action and potential therapeutic applications. For compounds with limited public information, such as GSK575594A, a primary objective is to determine their effect on key cellular signaling pathways. This document provides a detailed application note and a comprehensive protocol for an in vitro cell-based reporter assay designed to screen and characterize the activity of this compound by measuring its impact on the Activator Protein-1 (AP-1) signaling pathway.

The AP-1 transcription factor is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Its activity is modulated by various signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 kinases.[1][2] By utilizing an AP-1 reporter assay, researchers can effectively screen for compounds that modulate these upstream signaling events. This assay is a versatile tool for identifying the potential cellular targets of uncharacterized compounds like this compound.

Principle of the Assay

This protocol employs a luciferase-based reporter gene assay, a widely used method for studying G protein-coupled receptor (GPCR) signaling and other pathways that influence gene transcription.[3][4][5] The assay utilizes a host cell line (e.g., HEK293) that has been transiently or stably transfected with a reporter vector. This vector contains the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the AP-1 response element (TPA-responsive element, TRE).

When a signaling pathway that activates AP-1 is stimulated, the c-Jun and c-Fos components of the AP-1 complex bind to the TRE, driving the transcription of the luciferase gene.[6][7] The amount of luciferase produced is directly proportional to the level of AP-1 activation. By measuring the luminescence produced upon the addition of a luciferase substrate, the modulatory effect of this compound on the AP-1 pathway can be quantified. A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for variations in transfection efficiency and cell number.

Signaling Pathway Diagram

AP1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR_RTK GPCR / RTK This compound->GPCR_RTK MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) GPCR_RTK->MAPK_Cascade cFos_cJun c-Fos / c-Jun Phosphorylation MAPK_Cascade->cFos_cJun AP1_Complex AP-1 Complex cFos_cJun->AP1_Complex AP1_RE AP-1 Response Element AP1_Complex->AP1_RE Luciferase_Gene Luciferase Reporter Gene AP1_RE->Luciferase_Gene Luciferase_mRNA Luciferase mRNA Luciferase_Gene->Luciferase_mRNA Luminescence Luminescence Luciferase_mRNA->Luminescence

Caption: AP-1 signaling pathway and reporter assay mechanism.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Cell Preparation and Transfection cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Luminescence Reading cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells Transfection Co-transfect with AP-1 Luciferase and Renilla Luciferase plasmids Cell_Culture->Transfection Seeding Seed transfected cells into a 96-well plate Transfection->Seeding Compound_Prep Prepare serial dilutions of this compound Treatment Add compound to cells (agonist or antagonist mode) Compound_Prep->Treatment Incubation Incubate for 6-24 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Firefly Measure Firefly luminescence (AP-1 activity) Lysis->Firefly Renilla Measure Renilla luminescence (normalization) Firefly->Renilla Normalization Normalize Firefly to Renilla luminescence Dose_Response Plot dose-response curves and calculate EC50/IC50 Normalization->Dose_Response

Caption: Experimental workflow for the AP-1 reporter assay.

Materials and Methods

Materials
  • HEK293 cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • AP-1 reporter plasmid (e.g., containing multiple TREs driving firefly luciferase)

  • Constitutive Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • 96-well white, clear-bottom cell culture plates

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) or other known AP-1 activator (positive control)

  • Dual-luciferase reporter assay system

  • Luminometer

Experimental Protocol

Day 1: Cell Seeding and Transfection

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • On the day of transfection, ensure cells are at 70-90% confluency.

  • Prepare the transfection mix according to the manufacturer's protocol. For each well of a 96-well plate, combine the AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Add the transfection reagent to the plasmid DNA mixture and incubate to allow complex formation.

  • Trypsinize and count the cells. Dilute the cells to a concentration of 2 x 10^5 cells/mL in antibiotic-free medium.

  • Add the transfection complexes to the cell suspension.

  • Seed 100 µL of the cell/transfection mix suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • For agonist testing, remove the culture medium from the wells and replace it with 100 µL of the different concentrations of this compound in serum-free medium.

  • For antagonist testing, pre-incubate the cells with this compound for 30-60 minutes before adding a known AP-1 activator (e.g., PMA at a final concentration of 50 ng/mL).

  • Include the following controls on each plate:

    • Untreated cells (negative control)

    • Vehicle control (e.g., 0.5% DMSO)

    • AP-1 activator alone (positive control for antagonist mode)

  • Incubate the plate for 6-24 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.

Day 3: Luminescence Measurement

  • Equilibrate the dual-luciferase assay reagents to room temperature.

  • Remove the plate from the incubator and allow it to cool to room temperature.

  • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:

    • Removing the culture medium.

    • Adding a passive lysis buffer and incubating for 15 minutes to ensure complete cell lysis.

    • Adding the firefly luciferase substrate and measuring the luminescence (Reading A).

    • Adding the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla reaction) and measuring the luminescence again (Reading B).

  • Record the data using a luminometer.

Data Presentation and Analysis

Data Normalization

To account for variability in cell number and transfection efficiency, normalize the firefly luciferase signal to the Renilla luciferase signal for each well:

Normalized Response = (Reading A - Background) / (Reading B - Background)

Dose-Response Analysis

Plot the normalized response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the assay.

Table 1: Agonist Activity of this compound on AP-1 Signaling

Compound EC50 (µM) Max Response (% of Positive Control)
This compound [Insert Value] [Insert Value]

| Positive Control (e.g., PMA) | [Insert Value] | 100% |

Table 2: Antagonist Activity of this compound on AP-1 Signaling

Compound IC50 (µM) Max Inhibition (%)
This compound [Insert Value] [Insert Value]

| Known Antagonist | [Insert Value] | [Insert Value] |

Troubleshooting and Considerations

  • Cell Viability: It is essential to assess the cytotoxicity of this compound at the tested concentrations. A parallel cytotoxicity assay (e.g., MTT or LDH release assay) should be performed to ensure that the observed effects on AP-1 activity are not due to cell death.[8]

  • Assay Window: The signal-to-background ratio of the assay should be optimized. This can be influenced by the choice of cell line, promoter strength in the reporter construct, and the concentration of the positive control.

  • Specificity: If this compound shows activity in this assay, further experiments will be needed to identify its specific target within the upstream signaling cascade (e.g., by using specific inhibitors of ERK, JNK, or p38).

Conclusion

The AP-1 luciferase reporter assay is a robust and high-throughput compatible method for the initial characterization of compounds with unknown mechanisms of action, such as this compound. This application note provides a comprehensive framework for designing and implementing such an assay, from the underlying principles to detailed protocols and data analysis. The results from this assay will provide valuable insights into the potential biological activity of this compound and guide further investigation into its therapeutic potential.

References

Application Notes and Protocols for In Vivo Administration of GSK575594A and Other BET Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo administration of the investigational compound GSK575594A and other representative Bromodomain and Extra-Terminal (BET) domain inhibitors in animal models. While specific public data on this compound is limited, this guide leverages available information on closely related GSK compounds, such as I-BET762 (GSK525762A), and other well-characterized BET inhibitors like JQ1 and OTX015, to provide a comprehensive resource for preclinical research.

BET inhibitors are a class of epigenetic modulators that target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of histone acetylation marks and regulators of gene transcription. By competitively binding to the bromodomains of BET proteins, these inhibitors disrupt their interaction with acetylated histones and transcription factors, leading to the downregulation of key oncogenes such as MYC and modulation of critical signaling pathways implicated in cancer and inflammation.[1][2]

These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of BET inhibitors in various disease models.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of representative BET inhibitors in animal models. This data can serve as a reference for designing experiments with this compound, assuming a similar mechanism of action.

Table 1: In Vivo Efficacy of BET Inhibitors in Murine Cancer Models

CompoundCancer ModelAnimal StrainAdministration Route & DosageTreatment ScheduleTumor Growth Inhibition (TGI)Reference(s)
I-BET762 Prostate Cancer (LuCaP 35CR Xenograft)Nude MiceOral Gavage, 25 mg/kgDaily for 36 days57%[3]
I-BET762 Breast Cancer (MMTV-PyMT)MMTV-PyMT Transgenic MiceOral Gavage, 60 mg/kgDaily for 1 weekDelayed tumor development[4]
I-BET762 Lung Cancer (Vinyl Carbamate-induced)A/J Mice40 mg/kg in dietContinuous52% reduction in tumor number[4]
JQ1 Pancreatic Ductal Adenocarcinoma (Patient-Derived Xenograft)Nude MiceOral Gavage, 50 mg/kgDaily for 21-28 days40-62%[5]
JQ1 Childhood Sarcoma (Xenograft)SCID MiceOral Gavage, 50 mg/kgDaily for 21 daysSignificant growth retardation[6]
JQ1 Cholangiocarcinoma (Patient-Derived Xenograft)Nude MiceIntraperitoneal, 50 mg/kgDaily for 20 daysSuppression in 2 of 3 models[7]
OTX015 Glioblastoma (Orthotopic Xenograft)Nude MiceOral Gavage, 50 mg/kgTwice dailySignificantly increased survival[8][9]
OTX015 Malignant Pleural Mesothelioma (Patient-Derived Xenograft)Nude MiceNot SpecifiedNot SpecifiedSignificant delay in cell growth[10]

Table 2: Pharmacokinetic Parameters of BET Inhibitors in Animal Models

CompoundAnimal ModelAdministration Route & DoseKey Pharmacokinetic ParametersReference(s)
JQ1 CD-1 MiceIntravenous, 5 mg/kgHalf-life (t½): 0.9 hours[11]
JQ1 CD-1 MiceOral, 10 mg/kgHalf-life (t½): 1.4 hours[11]
OTX015 SU-DHL-2 Xenograft MiceOral, 50 mg/kg/dayPlasma concentration at 4h: ~1.5 µM[12]
I-BET762 Not SpecifiedNot SpecifiedFavorable pharmacokinetic properties mentioned[11]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor efficacy of a BET inhibitor in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture the desired cancer cell line (e.g., NCI-H1373 for lung cancer) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject a specified number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

3. Drug Formulation and Administration:

  • Formulate the BET inhibitor (e.g., JQ1, I-BET762) in a suitable vehicle. A common vehicle for JQ1 is 10% DMSO in 10% hydroxypropyl-β-cyclodextrin in sterile water.[13]
  • Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule (e.g., 50 mg/kg daily).
  • Administer the vehicle alone to the control group following the same schedule.

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight of the animals throughout the study.
  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

5. Pharmacodynamic Analysis:

  • To assess target engagement, collect tumor samples at a specified time point after the last dose (e.g., 4-8 hours).[3][12]
  • Analyze the expression of downstream targets of BET inhibition, such as MYC, by qPCR or Western blotting.

Protocol 2: Pharmacokinetic Study in Mice

This protocol provides a general framework for determining the pharmacokinetic profile of a BET inhibitor in mice.

1. Animal Dosing:

  • Administer a single dose of the BET inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

2. Blood Sampling:

  • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  • Process the blood samples to obtain plasma.

3. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the BET inhibitor in plasma.
  • Analyze the plasma samples to determine the drug concentration at each time point.

4. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to analyze the plasma concentration-time data.
  • Calculate key pharmacokinetic parameters, including:
  • Maximum plasma concentration (Cmax)
  • Time to reach Cmax (Tmax)
  • Area under the concentration-time curve (AUC)
  • Elimination half-life (t½)
  • Clearance (CL)
  • Volume of distribution (Vd)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by BET inhibitors and a typical experimental workflow for in vivo studies.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET binds to PolII RNA Polymerase II BET->PolII recruits Oncogenes Oncogene Transcription (e.g., MYC) PolII->Oncogenes initiates Cell_Proliferation Tumor Growth & Proliferation Oncogenes->Cell_Proliferation promotes BET_Inhibitor This compound (BET Inhibitor) BET_Inhibitor->BET competitively binds & blocks interaction BET_Inhibitor->Cell_Proliferation inhibits

Caption: Mechanism of action of BET inhibitors in suppressing oncogene transcription.

NFkB_Signaling_Pathway_BET_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates BET_nuc BET Proteins NFkB_nuc->BET_nuc recruits Inflammatory_Genes Inflammatory Gene Transcription BET_nuc->Inflammatory_Genes promotes Stimuli Inflammatory Stimuli (e.g., LPS, TNFα) Stimuli->IKK BET_Inhibitor This compound (BET Inhibitor) BET_Inhibitor->BET_nuc inhibits

Caption: Inhibition of the NF-κB signaling pathway by BET inhibitors.

Jagged1_Notch1_Signaling_Pathway_BET_Inhibition cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell Jagged1 Jagged1 Notch1 Notch1 Receptor Jagged1->Notch1 binds to NICD Notch Intracellular Domain (NICD) Notch1->NICD cleavage & release Target_Genes Target Gene Transcription NICD->Target_Genes activates BET_Inhibitor This compound (BET Inhibitor) BRD4 BRD4 BET_Inhibitor->BRD4 inhibits BRD4->Jagged1 regulates expression of

Caption: Modulation of the Jagged1/Notch1 signaling pathway by BET inhibitors.

In_Vivo_Efficacy_Workflow start Start: Select Animal Model & Cancer Cell Line cell_culture Cell Culture & Expansion start->cell_culture implantation Subcutaneous Implantation of Cells cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Administration of BET Inhibitor or Vehicle randomization->treatment monitoring Continued Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Data Analysis: TGI Calculation, Pharmacodynamics endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study of a BET inhibitor.

References

GSK575594A dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document aims to provide detailed application notes and protocols for the experimental use of GSK575594A. Due to the limited publicly available information regarding the specific biological target and mechanism of action of this compound, this document cannot provide specific experimental protocols, dosage, and concentration data, or detailed signaling pathway diagrams. Extensive searches for "this compound" in scientific literature and patent databases did not yield information on its biological activity.

It is possible that this compound is an internal development name, a compound that was not advanced in clinical or preclinical studies, or that the identifier is incorrect. Without a known biological target, providing accurate and useful experimental guidance is not feasible.

Introduction

The successful application of any experimental compound hinges on a thorough understanding of its pharmacological properties, including its mechanism of action and the signaling pathways it modulates. This information is critical for designing meaningful experiments, selecting appropriate model systems, and determining effective dosage and concentration ranges.

This document will, therefore, outline a general framework and theoretical considerations for characterizing a novel compound with an unknown target, which can be applied once the biological activity of this compound is identified.

General Workflow for Characterizing a Novel Compound

The following diagram illustrates a general workflow for the initial characterization of a novel experimental compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo & Ex Vivo Analysis Target Deconvolution Target Deconvolution Affinity Chromatography Affinity Chromatography Target Deconvolution->Affinity Chromatography Yeast Two-Hybrid Yeast Two-Hybrid Target Deconvolution->Yeast Two-Hybrid Computational Prediction Computational Prediction Target Deconvolution->Computational Prediction Biochemical Assays Biochemical Assays Target Deconvolution->Biochemical Assays Phenotypic Screening Phenotypic Screening Phenotypic Screening->Target Deconvolution Binding Assays Binding Assays Biochemical Assays->Binding Assays Enzyme Kinetics Enzyme Kinetics Biochemical Assays->Enzyme Kinetics Animal Models Animal Models Biochemical Assays->Animal Models Cell-Based Assays Cell-Based Assays Reporter Gene Assays Reporter Gene Assays Cell-Based Assays->Reporter Gene Assays Western Blotting Western Blotting Cell-Based Assays->Western Blotting Pharmacokinetics (PK) Pharmacokinetics (PK) Animal Models->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Animal Models->Pharmacodynamics (PD) Toxicity Studies Toxicity Studies Animal Models->Toxicity Studies

Caption: General workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

Once the target of this compound is identified, its impact on relevant signaling pathways can be investigated. For instance, if this compound were found to be an inhibitor of a specific kinase (e.g., "Kinase X") in a cancer-related pathway, the following diagram illustrates the hypothetical mechanism.

G cluster_pathway Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector 1 Downstream Effector 1 Kinase X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Transcription Factor Transcription Factor Downstream Effector 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase X

Application Notes and Protocols for GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK575594A is a selective agonist for the human G protein-coupled receptor 55 (GPR55). It exhibits high potency and specificity for the human receptor over its rodent counterpart. Notably, this compound has demonstrated a clean off-target profile, showing no significant activity across a broad panel of over 200 molecular targets, including kinases, proteases, other GPCRs, ion channels, and transporters. These characteristics make this compound a valuable tool for investigating the physiological and pathophysiological roles of GPR55.

This document provides detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experimental settings.

Physicochemical Properties and Solubility

This compound is a white to beige powder. A summary of its solubility in common laboratory solvents is provided in the table below.

SolventSolubilityNotes
DMSO ≥5 mg/mLDimethyl sulfoxide is a suitable solvent for preparing high-concentration stock solutions for in vitro studies.
Ethanol InsolubleBased on general characteristics of similar compounds, significant solubility in pure ethanol is not expected. The use of aqueous ethanol mixtures may improve solubility.
Water InsolubleThis compound is poorly soluble in aqueous solutions. Direct dissolution in aqueous buffers is not recommended.

Note: Due to the limited public data on the aqueous solubility of this compound, it is recommended to perform preliminary solubility tests in small volumes of the desired aqueous buffer or vehicle.

GPR55 Signaling Pathway

Activation of GPR55 by an agonist like this compound initiates a cascade of intracellular signaling events. GPR55 is primarily coupled to Gαq and Gα12/13 proteins. This leads to the activation of downstream effectors, including phospholipase C (PLC) and RhoA. The activation of PLC results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations. The RhoA pathway can influence cytoskeletal rearrangement. Consequently, GPR55 activation can modulate the activity of various transcription factors such as NFAT (Nuclear Factor of Activated T-cells), CREB (cAMP response element-binding protein), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and can also lead to the phosphorylation of ERK1/2 (extracellular signal-regulated kinases).

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 This compound This compound (Agonist) This compound->GPR55 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ERK p-ERK1/2 RhoA->ERK Ca2 [Ca²⁺]i ↑ IP3->Ca2 TF Transcription Factors (NFAT, CREB, NF-κB) Ca2->TF ERK->TF in_vitro_workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution dilute Dilute Stock in Assay Buffer stock_solution->dilute storage Store Aliquots at -20°C/-80°C stock_solution->storage final_concentration Final Assay Concentration dilute->final_concentration in_vivo_logic problem This compound is Poorly Water Soluble solution Use a Suspension Vehicle problem->solution goal Stable & Safe In Vivo Administration components Vehicle Components solution->components surfactant Surfactant (e.g., Tween® 80) components->surfactant suspending_agent Suspending Agent (e.g., CMC, HPMC) components->suspending_agent aqueous_base Aqueous Base (e.g., Saline) components->aqueous_base surfactant->goal suspending_agent->goal aqueous_base->goal

Application Notes and Protocols for Studying Helminth Neurophysiology with GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK575594A is a novel compound that has shown modulatory effects on the nicotinic acetylcholine receptors (nAChRs) of the parasitic nematode Ascaris suum. These receptors are critical components of the neuromuscular system in helminths, making them a key target for anthelmintic drugs. Understanding the interaction of compounds like this compound with these receptors is vital for the development of new and effective treatments against parasitic worm infections.

These application notes provide detailed protocols for utilizing this compound as a tool to investigate the neurophysiology of helminths, with a primary focus on Ascaris suum as a model organism. The protocols outlined below cover methodologies for preparing helminth tissues and conducting muscle contraction assays to quantify the physiological response to this compound.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on acetylcholine (ACh)-induced muscle contractions in Ascaris suum somatic muscle flaps.[1]

CompoundConcentrationEffect on ACh-induced ContractionEC50 Dose Ratio
This compound3 µM21% increase in Emax0.96

Table 1: Effect of this compound on Ascaris suum Muscle Contraction. Emax refers to the maximum contraction force. An EC50 dose ratio of approximately 1 indicates that this compound does not significantly shift the concentration of ACh required to achieve 50% of the maximal contraction.

Experimental Protocols

Protocol 1: Ascaris suum Somatic Muscle Flap Preparation for Contraction Assays

This protocol describes the dissection and preparation of Ascaris suum somatic muscle flaps for in vitro muscle contraction studies.

Materials:

  • Adult Ascaris suum worms

  • Ascaris Ringers solution (composition can vary, a common formulation is: NaCl 125 mM, KCl 5 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM, pH 7.4)

  • Dissection dish with a wax base

  • Dissection pins

  • Fine dissection scissors and forceps

  • Isometric force transducer

  • Tissue bath with aeration

Procedure:

  • Obtain live adult Ascaris suum from a suitable source (e.g., packing plant).

  • Maintain the worms in Ascaris Ringer's solution at 37°C.

  • To prepare the muscle flap, select a healthy worm and pin it, dorsal side up, to the wax base of the dissection dish submerged in Ringer's solution.

  • Make a longitudinal incision along the dorsal midline, taking care not to damage the underlying tissues.

  • Carefully remove the viscera to expose the somatic muscle quadrants.

  • Excise a 2 cm long "half-body flap" from the region just behind the head. This flap will consist of the cuticle, hypodermis, and the underlying somatic muscle.

  • Mount the muscle flap in a tissue bath containing oxygenated Ascaris Ringer's solution at 37°C.

  • Attach one end of the muscle flap to a fixed point in the bath and the other end to an isometric force transducer to record muscle contractions.

  • Allow the preparation to equilibrate for at least 30 minutes before starting the experiment.

Protocol 2: In Vitro Muscle Contraction Assay

This protocol details the procedure for measuring the modulatory effect of this compound on acetylcholine-induced muscle contractions.

Materials:

  • Prepared Ascaris suum somatic muscle flap (from Protocol 1)

  • Ascaris Ringer's solution

  • Acetylcholine (ACh) stock solution

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Data acquisition system connected to the isometric force transducer

Procedure:

  • After equilibration of the muscle flap, record a baseline resting tension.

  • To determine the baseline response to ACh, add increasing concentrations of ACh to the tissue bath in a cumulative manner. Record the resulting muscle contractions until a maximal response (Emax) is achieved.

  • Wash the muscle flap with fresh Ringer's solution until the muscle tension returns to the baseline.

  • Introduce this compound into the tissue bath at the desired concentration (e.g., 3 µM) and incubate for a predetermined period.

  • Following incubation with this compound, repeat the cumulative addition of ACh and record the muscle contractions.

  • Analyze the data to compare the Emax and EC50 values of the ACh dose-response curves in the presence and absence of this compound.

Visualizations

Signaling Pathway

helminth_nAChR_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Triggers Fusion Ca_ion Ca²⁺ AP Action Potential AP->Ca_channel Opens nAChR Nicotinic ACh Receptor (nAChR) Na_ion Na⁺ nAChR->Na_ion Influx Depolarization Depolarization Na_ion->Depolarization Contraction Muscle Contraction Depolarization->Contraction This compound This compound This compound->nAChR Modulates ACh->nAChR Binds experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Obtain live Ascaris suum A2 Dissect somatic muscle flap A1->A2 A3 Mount in tissue bath with transducer A2->A3 B1 Record baseline ACh dose-response A3->B1 B2 Incubate with This compound B1->B2 B3 Record ACh dose-response in presence of this compound B2->B3 C1 Compare Emax and EC50 values B3->C1 C2 Determine modulatory effect C1->C2

References

GSK575594A: A Selective GPR55 Agonist for In Vitro Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GSK575594A is a potent and selective synthetic agonist for the G protein-coupled receptor 55 (GPR55).[1] Initially identified in a screen for inhibitors of the glycine transporter subtype 1 (GlyT1), this compound demonstrated significant selectivity for GPR55, making it a valuable tool compound for investigating the physiological and pathological roles of this receptor.[1] GPR55 has been implicated in various physiological processes, including pain signaling, bone metabolism, and inflammation. The use of selective agonists like this compound is crucial for elucidating the specific functions of GPR55 and its downstream signaling pathways.

These application notes provide an overview of this compound, its pharmacological data, and detailed protocols for its use in key in vitro assays to probe GPR55 activation and signaling.

Pharmacological Data

This compound exhibits a significant selectivity profile, favoring GPR55 over GlyT1. This selectivity is essential for minimizing off-target effects and ensuring that observed biological responses are mediated through GPR55 activation.

CompoundTargetAssay TypeValueReference
This compoundHuman GPR55Functional AssaypEC50 = 6.8[1]
This compoundHuman GlyT1Inhibition AssaypIC50 = 5.0[1]

Note: The pEC50 and pIC50 values indicate an approximately 60-fold selectivity for GPR55 over GlyT1.[1]

GPR55 Signaling Pathway

Activation of GPR55 by an agonist such as this compound initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gα13, leading to the activation of the small GTPase RhoA.[2][3] Activated RhoA, in turn, can stimulate Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][5] This calcium signal, along with other downstream effectors, can activate various transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).[6] Furthermore, GPR55 activation has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway.[6][7]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR55 GPR55 This compound->GPR55 Binds to & Activates Galpha13 Gα13 GPR55->Galpha13 Activates ERK_Phos ERK1/2 Phosphorylation GPR55->ERK_Phos Leads to RhoA RhoA Galpha13->RhoA Activates PLC PLC RhoA->PLC Activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to Transcription_Factors NFAT, NF-κB, CREB Activation Ca_release->Transcription_Factors Activates

Caption: GPR55 Signaling Cascade

Experimental Protocols

The following are generalized protocols for in vitro assays commonly used to characterize the activity of GPR55 agonists like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

Experimental_Workflow A Cell Culture (e.g., HEK293 expressing hGPR55) B Cell Seeding (e.g., 96-well plate) A->B C Compound Treatment (this compound dose-response) B->C D Incubation C->D E Assay-Specific Steps D->E F Data Acquisition (e.g., Plate Reader) E->F G Data Analysis (e.g., EC50 determination) F->G

Caption: General In Vitro Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR55 activation.

Materials:

  • HEK293 cells stably expressing human GPR55 (hGPR55)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Cell Seeding: Seed hGPR55-expressing HEK293 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, 5% CO2.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, leave a sufficient volume of assay buffer in each well.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer at a concentration 2-5 times the final desired concentration.

  • Data Acquisition: Place the plate in a fluorescence plate reader set to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex: 485 nm, Em: 525 nm).

  • Record a baseline fluorescence reading for a few seconds.

  • Inject the this compound dilutions into the wells and continue to record the fluorescence signal over time (e.g., for 2-3 minutes) to capture the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the dose-response curve to calculate the EC50 value.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream target of GPR55 signaling.

Materials:

  • hGPR55-expressing cells

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ERK1/2 phosphorylation assay kit (e.g., TR-FRET, ELISA, or Western blot reagents)

  • 96-well or other appropriate assay plates

  • Plate reader or Western blot imaging system

Protocol (using a TR-FRET based kit):

  • Cell Seeding and Starvation: Seed hGPR55-expressing cells in a 96-well plate and grow to confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Prepare a dose-response of this compound in serum-free medium. Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C.

  • Cell Lysis: Remove the medium and add the lysis buffer provided with the assay kit to each well. Incubate on a shaker for 10-15 minutes at room temperature.

  • Assay Procedure: Follow the specific instructions of the TR-FRET assay kit, which typically involves adding the detection antibody mix to the cell lysates.

  • Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature, protected from light.

  • Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer signal using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the dose-response curve to determine the EC50 for this compound-induced ERK1/2 phosphorylation.

NFAT Reporter Gene Assay

This assay measures the activation of the NFAT transcription factor through the expression of a reporter gene (e.g., luciferase).

Materials:

  • HEK293 cells co-transfected with hGPR55 and an NFAT-luciferase reporter construct

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well white, clear-bottom assay plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the stably transfected reporter cell line into 96-well white, clear-bottom plates.

  • Compound Treatment: The following day, treat the cells with a dose-response of this compound.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2 to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay: Remove the culture medium and add the luciferase assay reagent according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase enzyme.

  • Incubate for a short period (e.g., 10-20 minutes) at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Plot the luminescent signal against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a selective and potent GPR55 agonist that serves as an invaluable pharmacological tool for investigating the roles of this receptor in health and disease. The provided protocols offer a foundation for researchers to study GPR55-mediated signaling events in vitro. Careful optimization of these methods for specific experimental systems will ensure reliable and reproducible results, contributing to a deeper understanding of GPR55 biology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trametinib (GSK1120212) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: Initial searches for "GSK575594A" yielded limited results, suggesting a potential typographical error. Based on available data and similar compound nomenclature from GlaxoSmithKline (GSK), this guide focuses on the well-characterized MEK1/2 inhibitor Trametinib (GSK1120212) , which aligns with the likely intended topic. The CAS number for Trametinib is 871700-17-3.

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Trametinib (GSK1120212) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Trametinib (GSK1120212)?

A1: Trametinib is a highly specific and potent allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] By binding to a site adjacent to the ATP-binding pocket, Trametinib prevents MEK from phosphorylating and activating its downstream effector, ERK (extracellular signal-regulated kinase).[2][4] This ultimately leads to the inhibition of the MAPK/ERK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[2][4]

Q2: What is a typical starting concentration range for Trametinib in cell culture?

A2: The optimal concentration of Trametinib is cell-line dependent. For initial experiments, a concentration range of 0.1 nM to 100 nM is recommended.[1] Many cell lines with activating mutations in the MAPK pathway, such as BRAF or KRAS mutations, show sensitivity in the low nanomolar range.[1]

Q3: How should I prepare a stock solution of Trametinib?

A3: Trametinib is soluble in DMSO.[5] To prepare a high-concentration stock solution (e.g., 10 mM or 15 mM), dissolve the lyophilized powder in DMSO.[5][6] For a 15 mM stock, you can reconstitute 10 mg of Trametinib in 1.08 ml of DMSO.[5] It is advisable to warm the solution slightly and use sonication to ensure complete dissolution.[5][7] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q4: My cells are not responding to Trametinib treatment. What are the possible reasons?

A4: There are several potential reasons for a lack of response to Trametinib:

  • Cell Line Resistance: The cell line may have intrinsic resistance to MEK inhibition. This can be due to the absence of activating mutations in the MAPK pathway (e.g., wild-type BRAF and KRAS) or the activation of alternative survival pathways.[1][8]

  • Acquired Resistance: Cells can develop resistance to Trametinib over time through various mechanisms, including the activation of bypass signaling pathways like the PI3K/AKT pathway.[8]

  • Incorrect Concentration: The concentration used may be too low to effectively inhibit the MAPK pathway in your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.

  • Drug Inactivity: Ensure the compound has been stored correctly and the stock solution is not degraded.

Q5: I am observing cytotoxicity at my desired concentration. What can I do?

A5: If you observe significant cytotoxicity, consider the following:

  • Lower the Concentration: Perform a dose-response curve to find a concentration that inhibits the target pathway without causing excessive cell death.

  • Reduce Treatment Duration: Shorter incubation times may be sufficient to achieve the desired biological effect with less toxicity.

  • Check for Off-Target Effects: Although Trametinib is highly specific for MEK1/2, off-target effects can occur at very high concentrations.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Potency or Inconsistent Results Improper storage of Trametinib stock solution.Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Cell line heterogeneity or high passage number.Use low-passage cells and ensure a homogenous cell population. Regularly perform cell line authentication.
Unexpected Cell Death DMSO toxicity.Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). Run a vehicle control (DMSO alone) to assess its effect.
Contamination of cell culture.Regularly check for microbial contamination. Practice good aseptic technique.
Acquired Resistance to Trametinib Upregulation of bypass signaling pathways (e.g., PI3K/AKT).[8]Consider combination therapy with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor).[8][9]
Emergence of secondary mutations in the MAPK pathway.Sequence key genes in the MAPK pathway of resistant cells to identify potential mutations.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Trametinib (GSK1120212)

Target IC50 (nM) Assay Type
MEK10.92[1]Cell-free
MEK21.8[1]Cell-free

Table 2: Cellular Activity of Trametinib in Various Cancer Cell Lines

Cell Line Cancer Type Relevant Mutation IC50 (nM) for Cell Growth Inhibition
HT-29Colorectal CancerBRAF V600E0.48[1]
COLO205Colorectal CancerBRAF V600E0.52[1]
Various K-Ras mutant cell linesColorectal CancerK-Ras mutation2.2 - 174[1]
COLO320 DMColorectal CancerWild-type BRAF & K-Ras>10,000[1]

Experimental Protocols

Protocol 1: Determining the IC50 of Trametinib for Cell Proliferation
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of Trametinib in culture medium. It is recommended to perform a 10-fold serial dilution initially (e.g., 1 µM to 0.01 nM) and then a finer dilution around the expected IC50. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Trametinib.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo).[1]

  • Data Analysis: Plot the cell viability against the logarithm of the Trametinib concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of ERK Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Trametinib for a specified time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

  • Image Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Trametinib Trametinib (GSK1120212) Trametinib->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start: Cell Culture seed Seed Cells in Multi-well Plate start->seed prepare_drug Prepare Trametinib Serial Dilutions seed->prepare_drug treat_cells Treat Cells with Trametinib prepare_drug->treat_cells incubate Incubate for a Defined Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., SRB, MTT) incubate->viability_assay western_blot Perform Western Blot for p-ERK incubate->western_blot ic50 Calculate IC50 viability_assay->ic50 pathway_inhibition Assess Pathway Inhibition western_blot->pathway_inhibition

References

GSK575594A stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of GSK575594A in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this compound in experimental settings.

Physicochemical Properties and Solubility

Proper handling and storage are critical for maintaining the integrity of this compound. Below is a summary of its key properties and recommended storage conditions.

PropertyDataSource
Molecular Formula C₂₄H₂₃F₂N₃O₃S
Molecular Weight 471.52 g/mol
Appearance White to beige powder
Solubility ≥5 mg/mL in DMSO
Recommended Storage 2-8°C for solid form

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in solution.

Q1: My this compound solution in DMSO, when diluted into an aqueous buffer, appears cloudy or shows precipitation. What should I do?

A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation:

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final concentration. Then, add this intermediate dilution to your aqueous buffer.

  • Increase Final DMSO Concentration: Most cell cultures can tolerate a final DMSO concentration of up to 0.1%. Ensure your experimental controls include the same final concentration of DMSO.

  • Vortexing/Mixing: When adding the compound to the aqueous buffer, vortex or mix the solution gently but thoroughly to aid dissolution.

Q2: I am observing a decline in the compound's activity over the course of my multi-day experiment. Could this compound be unstable in my cell culture medium?

A2: Yes, this is a possibility. While stable as a solid and in DMSO stock at low temperatures, small molecules can be unstable in complex aqueous environments like cell culture media.[1]

  • Compound Degradation: Components in the media or changes in pH can lead to hydrolysis or oxidation of the compound.[2][3]

  • Recommendation: Prepare fresh dilutions of this compound from your DMSO stock for each day of the experiment if possible. If the experiment requires a single preparation, a stability test in your specific medium is recommended.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage are key to preserving the compound's activity.

  • Solvent: Use anhydrous, high-purity DMSO to prepare your stock solution. Contaminating moisture can accelerate degradation.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C. Peptides and some small molecules have limited life in solution, and long-term storage should be approached with caution.

Q4: I suspect my this compound is degrading. How can I confirm this?

A4: You can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC).[4] This involves:

  • Running a sample of your freshly prepared solution to get a baseline chromatogram.

  • Incubating your solution under your experimental conditions (e.g., in buffer at 37°C).

  • Taking samples at different time points (e.g., 0, 2, 8, 24 hours) and analyzing them by HPLC.

  • Comparing the chromatograms. A decrease in the area of the main this compound peak and the appearance of new peaks would indicate degradation.

Below is a troubleshooting flowchart to help diagnose potential stability issues.

G start Start: Unexpected Experimental Results check_activity Is there a loss of biological activity? start->check_activity check_solution Is the solution cloudy or precipitated? check_activity->check_solution Yes protocol_issue Review Experimental Protocol (e.g., dosage, cell health) check_activity->protocol_issue No solubility_issue Potential Solubility Issue check_solution->solubility_issue Yes stability_issue Potential Stability Issue check_solution->stability_issue No improve_solubility Action: Improve Solubilization - Make intermediate dilutions in DMSO - Vortex during aqueous dilution - Check final DMSO concentration solubility_issue->improve_solubility test_stability Action: Perform Stability Test - Use HPLC to monitor compound over time - Prepare fresh solutions daily stability_issue->test_stability

Troubleshooting flowchart for this compound stability.

Experimental Protocols

Protocol: Forced Degradation Study by HPLC

This protocol provides a framework for assessing the stability of this compound under various stress conditions. Forced degradation studies help identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6]

Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic) and oxidative conditions.

Materials:

  • This compound solid

  • DMSO (anhydrous)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other mobile phase modifier

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Sample Preparation:

    • Control: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 50 µg/mL.

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH and dilute to 50 µg/mL.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl and dilute to 50 µg/mL.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 50 µg/mL.

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. A good starting point is a gradient method with a C18 column, using a mobile phase of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by measuring the decrease in the peak area of the parent this compound peak.

    • Note the retention times and peak areas of any new peaks, which represent degradation products.

The following diagram illustrates the general workflow for this stability test.

G cluster_stress 2. Prepare Stress Samples (50 µg/mL) prep_stock 1. Prepare 1 mg/mL Stock in DMSO control Control Sample (No Stress) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) hplc 3. Analyze All Samples by HPLC-UV control->hplc acid->hplc base->hplc oxidation->hplc analyze 4. Evaluate Data - Compare chromatograms - Quantify parent peak loss - Identify degradation peaks hplc->analyze

Workflow for a forced degradation stability study.

Signaling Pathway Context

This compound is a selective agonist of G-protein coupled receptor 55 (GPR55). Understanding its mechanism of action is crucial for interpreting experimental results. Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of various downstream signaling pathways.

The diagram below illustrates a simplified, hypothetical signaling pathway initiated by this compound.

G GSK This compound GPR55 GPR55 Receptor GSK->GPR55 binds & activates Gq Gq Protein GPR55->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca induces release PKC Protein Kinase C (PKC) DAG->PKC activates Response Downstream Cellular Responses Ca->Response PKC->Response

Simplified GPR55 signaling pathway activated by this compound.

References

How to improve GSK575594A signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific compound GSK575594A is not publicly available. This guide provides best practices and troubleshooting strategies for improving the signal-to-noise ratio in in-vitro assays based on general scientific principles. These recommendations are broadly applicable to small molecule inhibitors and can be adapted for your specific experimental context.

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with the inhibitor this compound to achieve a high signal-to-noise ratio, ensuring reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a signal-to-noise ratio and why is it important?

The signal-to-noise ratio (S/N) is a measure that compares the level of a desired signal to the level of background noise. A high S/N ratio is crucial for obtaining reliable and reproducible data, as it ensures that the measured signal is distinguishable from random fluctuations and background interference.

Q2: What are the common sources of noise in in-vitro assays?

Noise in in-vitro assays can originate from various sources, including:

  • Optical Noise: Autofluorescence from media, plates, or the compound itself, as well as light scatter.[1]

  • Detector Noise: Electronic noise from the measurement instrument (e.g., plate reader, microscope camera).[1][2]

  • Shot Noise: Inherent statistical fluctuations in the number of photons detected.[1][2]

  • Sample-related Noise: Non-specific binding of reagents, cell autofluorescence, and variability in cell number or health.

Q3: How can I quickly assess the quality of my signal-to-noise ratio?

A common metric is to compare the signal from a positive control (e.g., cells treated with a known activator or no inhibitor) to a negative control (e.g., vehicle-treated cells or a well with no cells). A higher ratio indicates a better signal-to-noise window.

Troubleshooting Guides

Issue 1: High Background Signal

A high background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Question: What are the potential causes of high background and how can I reduce it?

Potential Cause Recommended Solution
Autofluorescence of Media or Plates For fluorescence-based assays, use phenol red-free media. Use black-walled, clear-bottom microplates to minimize background and crosstalk. For luminescence assays, opaque white plates are recommended to maximize the signal.[3]
Nonspecific Binding of Reagents Increase the number and duration of wash steps after incubation with detection reagents. Optimize the concentration of primary and secondary antibodies (if applicable) by performing a titration. Ensure the blocking buffer is appropriate for the assay and incubate for a sufficient time.[4]
High Cell Seeding Density Titrate the cell seeding density to find the optimal number that provides a good signal without excessive background. Overly confluent cells can lead to increased background signals.
Compound Interference Test for intrinsic fluorescence or quenching properties of this compound at the excitation and emission wavelengths of your assay. Include a control with the compound in cell-free media.
Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from the background, resulting in a low signal-to-noise ratio.

Question: My signal is very low. What steps can I take to improve it?

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound. This typically involves a broad range-finding experiment followed by a more focused dose-response to determine the IC50 or EC50 value.[5]
Suboptimal Reagent Concentration Titrate the concentration of detection reagents (e.g., substrates, antibodies, fluorescent probes) to ensure they are not limiting.
Insufficient Incubation Time Optimize the incubation time for both the this compound treatment and the final detection step. Time-course experiments can help determine the optimal duration.[4]
Inappropriate Assay Conditions Maintain optimal cell culture conditions (temperature, CO2, humidity). Ensure the pH of all buffers and media is appropriate for the assay.
Low Target Expression If applicable, confirm the expression level of the target protein in your cell line. Consider using a cell line with higher target expression or an overexpression system.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol describes a general method for determining the optimal concentration of an inhibitor for cell-based assays.

1. Range-Finding Experiment:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
  • Prepare a broad range of this compound concentrations using 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).[5]
  • Include a vehicle control (e.g., DMSO) and a no-treatment control.
  • Replace the cell culture medium with the prepared this compound dilutions and controls.
  • Incubate for a period relevant to the assay endpoint (e.g., 24, 48, or 72 hours).[5]
  • Perform the assay readout (e.g., measure fluorescence, luminescence, or absorbance).

2. IC50 Determination:

  • Based on the range-finding results, prepare a narrower series of this compound concentrations (typically 8-12 concentrations) using a 2-fold or 3-fold serial dilution around the estimated IC50.[5]
  • Repeat the treatment and assay readout as in the range-finding experiment.
  • Plot the dose-response curve and calculate the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding Cell Seeding Treatment Cell Treatment Cell_Seeding->Treatment Compound_Dilution This compound Dilution Compound_Dilution->Treatment Incubation Incubation Treatment->Incubation Assay_Readout Assay Readout Incubation->Assay_Readout Data_Normalization Data Normalization Assay_Readout->Data_Normalization Dose_Response_Curve Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation IC50 Calculation Dose_Response_Curve->IC50_Calculation

Caption: Workflow for determining the optimal inhibitor concentration.

Troubleshooting_Signal_Noise Start Low Signal-to-Noise Ratio Check_Background Assess Background Signal Start->Check_Background High_Background High Background? Check_Background->High_Background Weak_Signal Weak Signal? Check_Background->Weak_Signal High_Background->Weak_Signal No Optimize_Plates_Media Optimize Plates/Media High_Background->Optimize_Plates_Media Yes Titrate_Inhibitor Titrate this compound Weak_Signal->Titrate_Inhibitor Yes Optimize_Washing Increase Wash Steps Optimize_Plates_Media->Optimize_Washing Titrate_Cells Titrate Cell Density Optimize_Washing->Titrate_Cells Titrate_Reagents Titrate Detection Reagents Titrate_Inhibitor->Titrate_Reagents Optimize_Incubation Optimize Incubation Time Titrate_Reagents->Optimize_Incubation

Caption: Decision tree for troubleshooting signal-to-noise issues.

Signal_Noise_Components cluster_signal True Signal cluster_noise Noise Components Total_Signal Total Measured Signal Specific_Signal Specific Signal (this compound Effect) Specific_Signal->Total_Signal Background_Signal Background Signal Background_Signal->Total_Signal Detector_Noise Detector Noise Detector_Noise->Total_Signal Shot_Noise Shot Noise Shot_Noise->Total_Signal

Caption: Components contributing to the total measured signal.

References

GSK575594A off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of the kinase inhibitor GSK575594A.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A1: Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding site, there is a potential for binding to multiple kinases, leading to unintended biological consequences.[1] These off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, or other adverse effects.[2] It is crucial to identify and control for these effects to ensure that the observed phenotype is a direct result of inhibiting the intended target.

Q2: What is the known on-target and off-target profile of this compound?

A2: Currently, detailed public information specifying the comprehensive off-target profile of this compound is limited. The compound is known as an inhibitor of a specific kinase, but like many kinase inhibitors, it may have additional, uncharacterized off-targets. Therefore, it is essential for researchers using this compound to experimentally determine its selectivity profile within their system of interest.

Q3: How can I determine the off-target profile of this compound in my experimental setup?

A3: A combination of in vitro and in-cellulo approaches is recommended to determine the off-target profile of this compound.

  • In Vitro Kinase Profiling: The most direct way to identify potential off-target kinases is to screen the compound against a large panel of purified kinases.[3][4] Services like KINOMEscan™ or similar platforms offer broad kinase selectivity profiling.[5][6]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context. Changes in the thermal stability of proteins upon ligand binding can identify both on- and off-targets in intact cells.

  • Chemical Proteomics: Techniques such as affinity chromatography using immobilized this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Troubleshooting Guide: Unexpected Experimental Results

Issue: I'm observing a phenotype that is inconsistent with the known function of the intended target of this compound.

Possible Cause: This could be due to an off-target effect of the compound.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response experiment. If the on-target and off-target effects have different potencies, a careful dose selection can help to isolate the on-target phenotype.

  • Use a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype of the genetic knockdown/knockout matches the phenotype observed with this compound, it provides strong evidence for an on-target effect.

  • Rescue Experiment: In a genetic knockout/knockdown background, express a version of the target protein that is resistant to this compound (e.g., through a point mutation in the binding site). If the compound's effect is lost in these cells, it confirms on-target action.

Data Presentation: Interpreting Kinase Selectivity Data

When you obtain data from a kinase profiling service, it is often presented as the percent inhibition at a specific concentration or as dissociation constants (Kd) or IC50 values across a panel of kinases.

Table 1: Illustrative Kinase Selectivity Data for this compound (Hypothetical)

Kinase TargetPercent Inhibition @ 1µMKd (nM)Selectivity Score (S-score)
On-Target Kinase 98% 15 0.03
Off-Target Kinase A85%2500.5
Off-Target Kinase B60%1,2002.4
Off-Target Kinase C25%>10,000>20
Off-Target Kinase D10%>10,000>20
  • Interpretation: In this hypothetical example, this compound is highly potent against its intended target. It shows significant inhibition of "Off-Target Kinase A" and moderate inhibition of "Off-Target Kinase B" at 1µM. "Off-Target Kinases C and D" are weakly inhibited. The selectivity score helps to quantify the selectivity; a lower score indicates higher selectivity. Based on this, experiments should be designed to use this compound at a concentration that maximizes on-target inhibition while minimizing effects on Off-Target Kinases A and B.

Experimental Protocols

Protocol 1: Basic Kinase Activity Assay

This protocol provides a general framework for measuring the activity of a kinase in the presence of an inhibitor.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP (radiolabeled or for use with a detection reagent)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microplate, add the purified kinase to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using the chosen detection method.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cells of interest

  • This compound

  • PBS and lysis buffer

  • PCR tubes or strips

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein and potential off-targets

Procedure:

  • Treat cultured cells with this compound or vehicle control.

  • Harvest and wash the cells.

  • Resuspend the cells in PBS and distribute them into PCR tubes.

  • Heat the cell suspensions at a range of temperatures in a thermocycler.

  • Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_off_target Potential Off-Target Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 On_Target_Kinase On_Target_Kinase Kinase_1->On_Target_Kinase Off_Target_Kinase_A Off_Target_Kinase_A Kinase_1->Off_Target_Kinase_A Downstream_Effector Downstream_Effector On_Target_Kinase->Downstream_Effector On-Target Effect Cellular_Response_1 Cellular_Response_1 Downstream_Effector->Cellular_Response_1 On-Target Effect Off_Target_Effector Off_Target_Effector Off_Target_Kinase_A->Off_Target_Effector Off-Target Effect Cellular_Response_2 Cellular_Response_2 Off_Target_Effector->Cellular_Response_2 Off-Target Effect This compound This compound This compound->On_Target_Kinase This compound->Off_Target_Kinase_A

Caption: On-target vs. off-target effects of this compound.

Experimental_Workflow cluster_validation Off-Target Validation Workflow Start Start Kinase_Profiling In Vitro Kinase Profiling Start->Kinase_Profiling Identify_Hits Identify Potential Off-Targets Kinase_Profiling->Identify_Hits Cellular_Assays Cell-Based Secondary Assays Identify_Hits->Cellular_Assays Validate_Phenotype Validate Phenotype (e.g., CRISPR, siRNA) Cellular_Assays->Validate_Phenotype Conclusion Confirm Off-Target Validate_Phenotype->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic Unexpected_Phenotype Unexpected Phenotype Observed Is_it_dose_dependent Dose-dependent? Unexpected_Phenotype->Is_it_dose_dependent Use_unrelated_inhibitor Reproduced with structurally different inhibitor? Is_it_dose_dependent->Use_unrelated_inhibitor Yes Off_Target Likely Off-Target Effect Is_it_dose_dependent->Off_Target No Genetic_knockdown Phenotype matches genetic knockdown? Use_unrelated_inhibitor->Genetic_knockdown Yes Use_unrelated_inhibitor->Off_Target No On_Target Likely On-Target Effect Genetic_knockdown->On_Target Yes Genetic_knockdown->Off_Target No

References

GSK575594A assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GSK575594A Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our aim is to help you address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical compound identified in public databases such as the IUPHAR/BPS Guide to PHARMACOLOGY.[1] While detailed public information on its specific mechanism of action is limited, it is crucial to ensure the compound's identity and purity via analytical methods before commencing experiments.

Q2: I am observing significant variability in my IC50 values for this compound across different experimental runs. What are the potential causes?

A2: IC50 value variability is a common issue in both biochemical and cell-based assays. Several factors can contribute to this problem:

  • Compound Handling: Inconsistent compound weighing, serial dilutions, or improper storage can alter the effective concentration.[2]

  • Assay Conditions: Fluctuations in temperature, pH, or incubation times can significantly impact results.[3][4]

  • Reagent Stability: Degradation of the enzyme, substrate, or other critical reagents can lead to inconsistent assay performance. Always use fresh reagents or components stored under recommended conditions.[3][4]

  • Cell-Based Factors: In cell-based assays, variations in cell passage number, cell density, and growth phase can dramatically affect the cellular response to a compound.[5][6][7]

Q3: My assay signal is weak or the signal-to-background ratio is low. How can I improve it?

A3: A low signal-to-background ratio can mask the true effect of your compound. Consider the following troubleshooting steps:

  • Optimize Reagent Concentrations: Ensure that enzyme and substrate concentrations are optimal. For cell-based assays, titrate the cell number to find the best dynamic range for your measurement.[8]

  • Check Instrument Settings: Verify that the plate reader is set to the correct wavelength and that filter settings are appropriate for your assay's detection method (e.g., absorbance, fluorescence, luminescence).[3][9]

  • Select Appropriate Microplates: The type of microplate can significantly affect background noise. Use black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays to minimize crosstalk and background.[3][8]

  • Extend Incubation Time: For some assays, a longer incubation time may be necessary to generate a robust signal. However, this must be balanced against potential signal decay or reagent instability.[6]

Q4: The compound appears to be precipitating in my assay buffer. What should I do?

A4: Compound solubility is a critical factor for obtaining accurate results.[2][4] If you observe precipitation:

  • Assess Buffer Composition: The pH and composition of your assay buffer may be affecting solubility.

  • Use a Co-solvent: Small amounts of a solvent like DMSO are often used to maintain compound solubility. Ensure the final concentration of the co-solvent is consistent across all wells and does not exceed a level that impacts assay performance (typically <1%).

  • Prepare Fresh Stock Solutions: Do not use stock solutions that have undergone multiple freeze-thaw cycles, as this can promote precipitation.[9]

Troubleshooting Guides

Guide 1: Troubleshooting High Variability in an Enzyme Inhibition Assay

This guide provides a systematic approach to identifying and resolving common causes of variability when determining the inhibitory activity of this compound in an enzymatic assay.

Problem: Inconsistent IC50 values or high standard deviations between replicate wells.

Troubleshooting Workflow:

start Start: High IC50 Variability reagent_check Step 1: Verify Reagent Quality - Check buffer pH & composition - Use fresh enzyme/substrate - Confirm compound purity/concentration start->reagent_check protocol_review Step 2: Review Assay Protocol - Pipetting accuracy? - Consistent incubation times/temps? - Appropriate controls included? reagent_check->protocol_review Reagents OK instrument_check Step 3: Check Instrument Settings - Correct wavelength/filters? - Plate read promptly? protocol_review->instrument_check Protocol OK interference_check Step 4: Test for Interference - Run compound-only controls (no enzyme) to check for intrinsic signal. instrument_check->interference_check Settings OK data_analysis Step 5: Re-evaluate Data Analysis - Correct curve-fitting model? - Outliers handled appropriately? interference_check->data_analysis No Interference resolve Resolved: Consistent Data data_analysis->resolve Analysis OK

Caption: Systematic workflow for troubleshooting enzyme assay variability.

Data Summary: Common Causes & Solutions

Issue CategoryPotential CauseRecommended Action
Reagents Incorrect buffer pH or ionic strength.Prepare fresh buffer and verify pH with a calibrated meter.[9]
Enzyme or substrate degradation.Prepare fresh solutions for each experiment; avoid repeated freeze-thaw cycles.[3][9]
Inaccurate inhibitor concentration.Verify stock concentration; perform fresh serial dilutions using calibrated pipettes.[2]
Protocol Inconsistent incubation times/temperatures.Use a temperature-controlled incubator/plate reader; ensure consistent timing for all plates.[3]
Pipetting errors, especially with small volumes.Use calibrated pipettes; prepare a master mix of reagents where possible.[3]
Interference Compound interferes with detection method.Run controls with the inhibitor but without the enzyme to measure background signal.[2]
Guide 2: Troubleshooting Poor Reproducibility in a Cell-Based Assay

This guide addresses common challenges that lead to poor reproducibility when evaluating this compound in a cellular context.

Problem: Inconsistent results between experiments performed on different days.

Troubleshooting Workflow:

start Start: Poor Inter-Assay Reproducibility cell_health Step 1: Standardize Cell Culture - Use consistent passage number - Seed at a uniform density - Regularly test for mycoplasma start->cell_health compound_prep Step 2: Check Compound Handling - Prepare fresh stock solutions - Ensure consistent final DMSO % cell_health->compound_prep Cells Standardized plate_uniformity Step 3: Address Plate Effects - Check for evaporation ('edge effects') - Ensure uniform cell seeding compound_prep->plate_uniformity Compound OK assay_timing Step 4: Optimize Assay Timing - Is incubation time appropriate for the biological response? plate_uniformity->assay_timing Plate OK normalization Step 5: Review Data Normalization - Use appropriate controls (e.g., positive/negative) on every plate assay_timing->normalization Timing OK resolve Resolved: Reproducible Data normalization->resolve Normalization OK

Caption: Workflow for improving cell-based assay reproducibility.

Data Summary: Common Causes & Solutions

Issue CategoryPotential CauseRecommended Action
Cell Culture High or inconsistent cell passage number.Use cells within a defined, low passage number range for all experiments.[5][7]
Mycoplasma contamination.Regularly test cultures for mycoplasma, as it can alter cellular responses.[7]
Inconsistent cell seeding density.Use a cell counter for accurate seeding; ensure cells are evenly distributed in wells.[8]
Plate Effects Evaporation from wells on the plate edge.Do not use the outer wells for experimental data; fill them with sterile buffer or media.[10]
Assay Protocol Variation in incubation time with the compound.Standardize the incubation duration based on time-course experiments.[6]
Inconsistent controls between plates.Include positive and negative controls on every plate to allow for proper normalization.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the IC50 of this compound against a target enzyme. Specific concentrations and incubation times should be optimized for your particular system.

Materials:

  • Assay Buffer (optimized for target enzyme)

  • Enzyme solution

  • Substrate solution

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Microplates (e.g., 96-well, black, clear bottom for fluorescence)[3][8]

  • Microplate reader

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer containing a fixed percentage of DMSO. For example, create an 11-point, 3-fold serial dilution starting from 100 µM.

  • Assay Setup:

    • Add a fixed volume of the diluted inhibitor solutions to the appropriate wells of the microplate.

    • Include control wells: "no inhibitor" (buffer + DMSO) and "blank" (buffer only).[4]

    • Add a fixed volume of the enzyme solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).[4]

  • Reaction Initiation: Start the enzymatic reaction by adding a fixed volume of the substrate to all wells.[4]

  • Signal Detection: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence) at regular intervals.[2]

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic read.

    • Normalize the rates to the "no inhibitor" control to determine the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: General Cell Viability Assay (e.g., using a Resazurin-based reagent)

This protocol outlines a method to assess the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cell culture medium

  • Adherent or suspension cells

  • This compound stock solution

  • Cell viability reagent (e.g., Resazurin)

  • Microplates (e.g., 96-well, black, clear bottom)[8]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight (for adherent cells).[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include "no compound" (vehicle control) and "no cells" (medium only) wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Viability Measurement:

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Incubate for an additional 1-4 hours to allow for the conversion of the reagent by viable cells.

  • Signal Detection: Measure the fluorescence signal using a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract the average signal from the "no cells" wells from all other wells.

    • Normalize the data to the vehicle control wells to calculate the percent viability.

    • Plot percent viability versus the log of the compound concentration to determine the GI50/IC50 value.

References

Technical Support Center: GSK575594A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK575594A, a potent and selective agonist of the G protein-coupled receptor 55 (GPR55). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a selective agonist for the human G protein-coupled receptor 55 (GPR55). Its primary mechanism of action is to bind to and activate GPR55, initiating downstream intracellular signaling cascades.

Q2: What are the recommended storage and solubility conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C. It is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥5 mg/mL. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.

Q3: What are the known downstream signaling pathways activated by GPR55 upon stimulation with this compound?

A3: GPR55 activation by agonists like this compound is known to couple to multiple G proteins, primarily Gαq, Gα12, and Gα13.[1][2] This leads to the activation of various downstream signaling pathways, including:

  • Calcium Mobilization: Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.

  • ERK Phosphorylation: GPR55 activation can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3]

  • Transcription Factor Activation: GPR55 signaling can lead to the activation of several transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding protein (CREB).[4]

It is important to note that GPR55 can exhibit ligand-biased signaling, meaning the extent to which each pathway is activated can vary depending on the specific agonist used.[2]

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Calcium Mobilization Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Cell Health or Low GPR55 Expression - Ensure cells are healthy and in the logarithmic growth phase. - Verify GPR55 expression in your chosen cell line via qPCR or Western blot. - Consider using a cell line known to endogenously express GPR55 or a stably transfected cell line.
Suboptimal Agonist Concentration - Perform a dose-response curve to determine the optimal EC50 and EC80 concentrations of this compound for your specific cell line and assay conditions.
Calcium Dye Loading Issues - Optimize dye loading time and temperature. - Ensure the use of a calcium assay kit with a quencher for no-wash protocols to reduce background fluorescence.[5] - Check for dye precipitation.
Instrument Settings - Adjust the instrument's read parameters (e.g., excitation/emission wavelengths, read height, and gain settings) to ensure optimal signal detection.[6]
Compound Instability - Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Weak or Variable Signal in ERK Phosphorylation Assays (Western Blot)

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Stimulation Time - Perform a time-course experiment (e.g., 5, 10, 15, 30, 60 minutes) to determine the peak of ERK phosphorylation in your cell line upon this compound stimulation.
Low Signal-to-Noise Ratio - Ensure complete cell lysis and accurate protein quantification. - Use fresh lysis buffer with appropriate phosphatase and protease inhibitors. - Optimize antibody concentrations (both primary and secondary). - Block the membrane sufficiently to reduce background.
Poor Protein Transfer - Verify transfer efficiency using a reversible stain like Ponceau S. - Optimize transfer time and voltage based on the molecular weight of ERK.
Normalization Issues - Always probe for total ERK on the same membrane after detecting phospho-ERK to normalize for protein loading.[7]
Issue 3: High Background or Low Fold-Induction in NFAT Reporter Gene Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Basal NFAT Activity - Serum-starve cells for a few hours before stimulation to reduce background signaling. - Optimize cell seeding density to avoid overgrowth, which can lead to non-specific activation.
Low Transfection Efficiency (for transient assays) - Optimize the DNA-to-transfection reagent ratio. - Use a positive control (e.g., PMA/Ionomycin) to confirm transfection and assay functionality.[8]
Suboptimal Assay Window - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for maximal reporter gene expression.
Luciferase Reagent Issues - Ensure the luciferase substrate is properly reconstituted and protected from light. - Allow the plate to equilibrate to room temperature before adding the reagent and reading.
Variability Between Wells - Use a master mix for reagents to minimize pipetting errors. - Ensure even cell seeding across the plate.[9]

Quantitative Data Summary

The following table summarizes the reported potency (EC50) of various GPR55 ligands across different functional assays. Note that values can vary depending on the cell line and specific assay conditions.

LigandAssay TypeCell LineReported EC50
This compound G-protein coupling (yeast)Yeast-
LPIβ-arrestin recruitmentU2OS~1.2 µM[10]
LPINFAT Reporter AssayGPR55-HEK293Potent[4]
LPIERK1/2 PhosphorylationU2OS~3-10 µM[3]
AM251β-arrestin recruitmentU2OS~9.6 µM[3]
AM251Calcium MobilizationGPR55-HEK293Potent[4]
SR141716A (Rimonabant)β-arrestin recruitmentU2OS~3.9 µM[3]
ML184PKC βII translocation-263 nM[10]
ML185PKC βII translocation-658 nM[10]
ML186PKC βII translocation-305 nM[10]

Experimental Protocols & Workflows

GPR55 Signaling Pathway

GPR55_Signaling cluster_Gprotein G Proteins This compound This compound GPR55 GPR55 This compound->GPR55 binds Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 NFkB NF-κB Activation GPR55->NFkB CREB CREB Activation GPR55->CREB PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA Ca_release Ca²⁺ Release PLC->Ca_release ERK ERK1/2 Phosphorylation RhoA->ERK NFAT NFAT Activation Ca_release->NFAT

Caption: GPR55 Signaling Cascade

General Experimental Workflow for a Cell-Based Assay

experimental_workflow start Start cell_culture Cell Culture & Seeding start->cell_culture stimulation Stimulate Cells cell_culture->stimulation compound_prep Prepare this compound Dilutions compound_prep->stimulation incubation Incubation stimulation->incubation assay_readout Assay-Specific Readout incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis end End data_analysis->end

Caption: General Experimental Workflow

Troubleshooting Logic Flow

troubleshooting_flow start Unexpected Result check_controls Are controls (positive/negative) working? start->check_controls check_reagents Check Reagent (this compound, antibodies, etc.) Preparation & Storage check_controls->check_reagents No check_cells Evaluate Cell Health & GPR55 Expression check_controls->check_cells Yes check_protocol Review Protocol for Deviations check_reagents->check_protocol check_cells->check_protocol check_instrument Verify Instrument Settings check_protocol->check_instrument resolve Problem Resolved check_instrument->resolve

Caption: Troubleshooting Decision Tree

References

Technical Support Center: GSK575594A Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific molecular target, mechanism of action, and established cellular protocols for GSK575594A is not publicly available at this time. The following content is a generalized framework based on common practices for characterizing a novel small molecule inhibitor. This guide should be adapted as more specific information about this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel compound like this compound, a dose-response experiment is critical. We recommend starting with a broad range of concentrations, typically from 1 nM to 100 µM, to determine the optimal working concentration for your specific cell line and assay. A logarithmic dilution series is often a good starting point.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time will depend on the biological question you are asking and the expected mechanism of action. For signaling pathway studies (e.g., phosphorylation events), short incubation times (e.g., 15 minutes to 2 hours) are common. For longer-term effects such as cell viability or gene expression changes, incubation times of 24, 48, or 72 hours are typically used. A time-course experiment is recommended to determine the ideal endpoint.

Q3: What solvent should I use to dissolve this compound?

A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: I am not observing any effect of this compound on my cells. What could be the reason?

A4: There are several potential reasons for a lack of effect:

  • Inactive Compound: Ensure the compound has been stored correctly and has not degraded.

  • Incorrect Concentration: The effective concentration might be higher than the range you have tested.

  • Cell Line Resistance: Your chosen cell line may not express the target of this compound or may have compensatory mechanisms that overcome its effects.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by the compound.

  • Experimental Duration: The incubation time may be too short or too long to observe the desired effect.

Troubleshooting Guides

Issue 1: High Background or Off-Target Effects
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, try lowering the final concentration or using a different solvent for the initial stock.
High DMSO Concentration Ensure the final concentration of DMSO in your culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Non-Specific Binding Consider using a structurally related but inactive compound as a negative control to differentiate between target-specific and non-specific effects.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.
Cell Seeding Density Ensure that cells are seeded at a consistent density across all wells and experiments, as confluency can significantly impact cellular responses to treatment.
Reagent Variability Use the same lot of this compound, media, and supplements for a set of comparative experiments to minimize variability.

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with DMSO).

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Assay: Add the viability reagent (e.g., MTT or XTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot
  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound or for different durations.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of the putative target and the total protein as a loading control.

  • Detection: Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of its target.

Visualizations

G cluster_workflow General Experimental Workflow Start Start: Hypothesis DoseResponse Dose-Response Assay (e.g., Viability) Start->DoseResponse IC50 Determine IC50 DoseResponse->IC50 TargetAssay Target Engagement Assay (e.g., Western Blot) IC50->TargetAssay Downstream Downstream Functional Assays TargetAssay->Downstream End Conclusion Downstream->End

Caption: A generalized workflow for characterizing a novel inhibitor.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (Putative Target) Ligand->Receptor Downstream1 Downstream Effector 1 (e.g., Phospho-ERK) Receptor->Downstream1 Downstream2 Downstream Effector 2 (e.g., Phospho-AKT) Receptor->Downstream2 This compound This compound This compound->Receptor Proliferation Cell Proliferation Downstream1->Proliferation Downstream2->Proliferation

Caption: A hypothetical signaling pathway inhibited by this compound.

Validation & Comparative

Navigating the Nicotinic Acetylcholine Receptor Landscape: A Comparative Analysis of GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of novel compounds with nicotinic acetylcholine receptor (nAChR) subtypes is paramount for advancing therapeutic strategies. This guide provides a comparative framework for evaluating the effects of GSK575594A on various nAChR subtypes. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific data on the binding affinities and functional effects of this compound.

Despite the importance of characterizing new chemical entities, detailed pharmacological data for this compound, including its potency (IC50/EC50 values) and selectivity across the diverse family of nAChR subtypes, is not currently available in the public domain. This absence of information precludes a direct quantitative comparison with other well-characterized nAChR ligands.

To facilitate future comparative analyses once data on this compound becomes accessible, this guide outlines the established experimental protocols and provides a template for data presentation.

Experimental Methodologies for Characterizing nAChR Ligands

The validation of a compound's effects on nAChR subtypes typically involves a combination of binding and functional assays. These experiments are crucial for determining a ligand's affinity, potency, and mechanism of action (agonist, antagonist, or allosteric modulator).

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor subtype. This technique involves competing the unlabeled test compound (like this compound) against a radiolabeled ligand with known high affinity and selectivity for the nAChR subtype of interest.

Key Parameters:

  • Ki (Inhibition Constant): Represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

  • Radioligands: Commonly used radioligands for nAChR subtypes include [³H]epibatidine (for high-affinity α4β2 and α3β4 subtypes), [³H]cytisine (for α4β2 subtypes), and [¹²⁵I]α-bungarotoxin (for α7 subtypes).

  • Tissue/Cell Preparation: Assays can be performed on membranes prepared from brain regions rich in specific nAChR subtypes or from cell lines stably expressing a single nAChR subtype.

Workflow for a Competitive Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes (Brain Tissue or Recombinant Cells) incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Unlabeled Test Compound (this compound) prep_ligands->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification competition_curve Generate Competition Curve quantification->competition_curve calculate_ic50 Calculate IC50 competition_curve->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Caption: Workflow of a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Functional characterization of nAChR channel activity is often performed using the Xenopus oocyte expression system. By injecting cRNA encoding specific nAChR subunits, oocytes can be made to express functional receptors on their surface. The TEVC technique allows for the measurement of ion flow through these channels in response to the application of a ligand.

Key Parameters:

  • EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%.

  • Agonist/Antagonist Profile: Determines whether the compound activates (agonist) or blocks (antagonist) the receptor.

Experimental Workflow for TEVC Electrophysiology:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis inject_cRNA Inject nAChR Subunit cRNA into Xenopus Oocytes incubation Incubate Oocytes for Receptor Expression (2-7 days) inject_cRNA->incubation voltage_clamp Voltage Clamp Oocyte at a Holding Potential (e.g., -70mV) incubation->voltage_clamp agonist_application Apply Agonist (e.g., ACh) voltage_clamp->agonist_application test_compound_application Apply Test Compound (this compound) (alone or with agonist) voltage_clamp->test_compound_application record_current Record Ion Current agonist_application->record_current test_compound_application->record_current dose_response Generate Dose-Response Curve record_current->dose_response calculate_ec50_ic50 Calculate EC50 (for agonists) or IC50 (for antagonists) dose_response->calculate_ec50_ic50

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Calcium Imaging Assays

For nAChR subtypes that are permeable to calcium (such as the α7 subtype), or for assessing downstream signaling, calcium imaging is a valuable high-throughput functional assay. Cells expressing the nAChR of interest are loaded with a calcium-sensitive fluorescent dye. Activation of the receptors leads to an influx of calcium, which is detected as a change in fluorescence.

Key Parameters:

  • EC50/IC50: Determined from the concentration-response curves of fluorescence change.

  • Signal Transduction: Can provide insights into the downstream effects of receptor activation.

Signaling Pathway in a Calcium Imaging Assay for α7 nAChR:

G This compound This compound (Agonist) a7_nAChR α7 nAChR This compound->a7_nAChR Binds to and activates Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Channel opening leads to Ca_dye Calcium-sensitive Dye Ca_influx->Ca_dye Binds to Fluorescence Increased Fluorescence Ca_dye->Fluorescence Results in

Caption: Signaling cascade in a calcium imaging assay.

Comparative Data Tables (Template)

Once quantitative data for this compound is available, the following tables can be used to compare its activity with other known nAChR ligands.

Table 1: Binding Affinity (Ki, nM) of this compound and Comparative Ligands at Human nAChR Subtypes

Compoundα1β1δγα3β4α4β2α7
This compound ----
Nicotine230370.81,500
Varenicline3205.50.06320
Mecamylamine2,700221101,100
PNU-282987>10,000>10,000>10,00020

Data for comparative ligands are representative values from the literature and may vary depending on experimental conditions.

Table 2: Functional Activity (EC50/IC50, µM) of this compound and Comparative Ligands at Human nAChR Subtypes

Compoundα1β1δγα3β4α4β2α7
This compound ----
Acetylcholine (EC50)0.3101150
Nicotine (EC50)1050.220
Varenicline (EC50, % max)2 (15%)0.1 (45%)0.002 (45%)6 (30%)
Mecamylamine (IC50)0.30.10.31.5
PNU-120596 (PAM)---Potentiates

Data for comparative ligands are representative values from the literature. Varenicline is a partial agonist, and its efficacy (% of maximal acetylcholine response) is also shown. PNU-120596 is a positive allosteric modulator (PAM) for the α7 subtype.

Conclusion

While a definitive comparative analysis of this compound is currently hampered by the lack of public data, the experimental frameworks outlined here provide a clear path for its characterization. Researchers are encouraged to employ these standardized assays to elucidate the pharmacological profile of this compound. The resulting data will be instrumental in positioning this compound within the broader landscape of nAChR-targeting agents and will ultimately inform its potential therapeutic applications. The scientific community awaits the publication of such data to fully evaluate the effects of this compound on nAChR subtypes.

A Comparative Guide to GSK575594A and Other GPR55 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the G protein-coupled receptor 55 (GPR55) agonist, GSK575594A, in relation to other known GPR55 agonists. The information is intended to assist researchers in selecting the appropriate tools for their studies of GPR55 pharmacology and signaling.

Introduction to GPR55 and its Agonists

GPR55 is a G protein-coupled receptor that has garnered significant interest as a potential therapeutic target for a variety of conditions, including pain, inflammation, and cancer. It is activated by the endogenous lysophospholipid, L-α-lysophosphatidylinositol (LPI), as well as a range of synthetic and cannabinoid-like ligands.[1][2] Activation of GPR55 initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq and Gα12/13 proteins.[2][3] This leads to the activation of downstream effectors such as RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium, as well as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2][3]

This compound is a member of a series of benzoylpiperazines and has been identified as a selective agonist of human GPR55.[4] This guide will compare the pharmacological properties of this compound with other notable GPR55 agonists, including the endogenous ligand LPI, the synthetic agonist O-1602, and other tool compounds such as AM251 and ML184.

Comparative Pharmacological Data

The following table summarizes the available quantitative data for this compound and other GPR55 agonists. It is important to note that the data presented here are compiled from various studies using different experimental systems and assays. Therefore, a direct comparison of absolute potency values should be made with caution.

AgonistChemical ClassAssay TypeCell LinePotency (pEC50 or EC50)SelectivityReference
This compound BenzoylpiperazineYeast-based reporterSaccharomyces cerevisiaepEC50 = 6.8~60-fold selective over GlyT1 (pIC50 = 5.0); Inactive at cannabinoid receptors.[4]
L-α-lysophosphatidylinositol (LPI) LysophospholipidCalcium MobilizationHEK293pEC50 = 7.2Endogenous agonist[2]
ERK1/2 PhosphorylationGPR55-HEK293--[5]
O-1602 Synthetic--Potent GPR55 agonist-[6]
AM251 DiarylpyrazoleCalcium MobilizationGPR55-HEK293-Also a CB1 receptor antagonist/inverse agonist.[5]
ERK1/2 PhosphorylationGPR55-HEK293More potent than in Ca2+ assay-[5]
ML184 Piperazineβ-arrestin RecruitmentU2OSEC50 = 263 nM>120-fold selective over GPR35, CB1, and CB2.[7]
ML185 (CID1374043) Tricyclic triazoloquinolineβ-arrestin RecruitmentU2OSEC50 = 658 nM>48-fold selective over GPR35, CB1, and CB2.[7]
ML186 (CID15945391) Morpholinosulfonylphenylamideβ-arrestin RecruitmentU2OSEC50 = 305 nM>100-fold selective over GPR35, CB1, and CB2.[7]

GPR55 Signaling Pathway

Activation of GPR55 by an agonist initiates a signaling cascade that involves multiple intracellular effectors. The diagram below illustrates the key components of the GPR55 signaling pathway.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist GPR55 Agonist (e.g., this compound, LPI) GPR55 GPR55 Agonist->GPR55 Activation Gq11 Gαq/11 GPR55->Gq11 Coupling G1213 Gα12/13 GPR55->G1213 Coupling PLC Phospholipase C (PLC) Gq11->PLC Activation RhoA RhoA G1213->RhoA Activation IP3 IP3 PLC->IP3 Production ROCK ROCK RhoA->ROCK Activation ERK ERK1/2 Phosphorylation ROCK->ERK Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Downstream Downstream Cellular Responses Ca2->Downstream ERK->Downstream

Caption: GPR55 Signaling Cascade

Experimental Workflows and Protocols

The characterization of GPR55 agonists typically involves a panel of in vitro functional assays. Below are diagrams and generalized protocols for three key assays: Calcium Mobilization, ERK1/2 Phosphorylation, and β-Arrestin Recruitment.

Calcium Mobilization Assay Workflow

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay step1 1. Seed GPR55-expressing cells (e.g., HEK293) in a microplate step2 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) step1->step2 step3 3. Add GPR55 agonist (e.g., this compound) step2->step3 step4 4. Measure fluorescence intensity over time using a plate reader step3->step4 step5 5. Analyze data to determine EC50 values step4->step5

Caption: Calcium Mobilization Assay Workflow

Protocol: Calcium Mobilization Assay

  • Cell Culture: Culture HEK293 cells stably or transiently expressing human GPR55 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the GPR55 agonists in the assay buffer. Utilize a fluorescence plate reader with an integrated liquid handling system to add the agonist solutions to the cell plate.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over a period of 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time is used to determine the agonist response. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.[8][9]

ERK1/2 Phosphorylation Assay Workflow

This assay quantifies the phosphorylation of ERK1/2, a key downstream signaling event of GPR55 activation.

ERK_Phosphorylation_Workflow cluster_workflow ERK1/2 Phosphorylation Assay (AlphaScreen) step1 1. Seed GPR55-expressing cells and starve overnight step2 2. Treat cells with GPR55 agonist for a defined time period step1->step2 step3 3. Lyse the cells to release intracellular proteins step2->step3 step4 4. Add AlphaScreen beads conjugated with anti-ERK and anti-phospho-ERK antibodies step3->step4 step5 5. Incubate and read the luminescent signal on a compatible plate reader step4->step5 step6 6. Analyze data to determine agonist potency (EC50) step5->step6

Caption: ERK Phosphorylation Assay Workflow

Protocol: ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)

  • Cell Culture and Plating: Culture GPR55-expressing cells (e.g., CHO or HEK293) and seed them into 384-well microplates. Allow cells to adhere and grow to confluence.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with various concentrations of the GPR55 agonist for a specific time (e.g., 5-30 minutes) at 37°C.

  • Cell Lysis: Remove the stimulation medium and add the lysis buffer provided with the AlphaScreen SureFire kit.

  • Detection: Transfer the cell lysates to a 384-well Proxiplate. Add the AlphaScreen Acceptor and Donor beads, which are conjugated with antibodies specific for total ERK and phosphorylated ERK, respectively.

  • Signal Measurement: Incubate the plate in the dark at room temperature for 2 hours. Read the luminescent signal using a plate reader equipped for AlphaScreen detection.

  • Data Analysis: The AlphaScreen signal is proportional to the amount of phosphorylated ERK. Normalize the data and plot the signal against the agonist concentration to determine the EC50 value.[10][11][12]

β-Arrestin Recruitment Assay Workflow

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and signaling.

Beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay (PathHunter) step1 1. Use cells co-expressing GPR55 fused to a β-gal fragment and β-arrestin fused to the complementing fragment step2 2. Plate cells in a microplate step1->step2 step3 3. Add GPR55 agonist step2->step3 step4 4. Incubate to allow for receptor activation and β-arrestin recruitment step3->step4 step5 5. Add detection reagents containing the β-galactosidase substrate step4->step5 step6 6. Measure the chemiluminescent signal step5->step6 step7 7. Analyze data to determine agonist potency (EC50) step6->step7

Caption: β-Arrestin Recruitment Assay Workflow

Protocol: β-Arrestin Recruitment Assay (PathHunter)

  • Cell Line: Utilize a commercially available cell line (e.g., U2OS or CHO) engineered to co-express GPR55 fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.

  • Cell Plating: Plate the PathHunter cells in a 384-well white-walled microplate and incubate overnight.

  • Agonist Addition: Prepare serial dilutions of the GPR55 agonists and add them to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for agonist-induced β-arrestin recruitment.

  • Detection: Add the PathHunter detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

  • Signal Measurement: Incubate the plate at room temperature for 60 minutes and measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Plot the signal against the agonist concentration to calculate the EC50 value.[13][14]

Conclusion

This compound is a valuable tool for studying the pharmacology of human GPR55, exhibiting good potency and selectivity. When selecting a GPR55 agonist for a particular study, it is crucial to consider the specific experimental context, including the cell type, the signaling pathway of interest, and the potential for off-target effects. The comparative data and experimental protocols provided in this guide are intended to aid researchers in making informed decisions for their investigations into the role of GPR55 in health and disease.

References

A Comparative Analysis of Nicotinic Receptor Modulators: Benchmarking Against Established Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with nicotinic acetylcholine receptors (nAChRs) is paramount. This guide provides a comparative overview of GSK575594A against well-characterized nAChR modulators: Varenicline, Nicotine, and Galantamine. Due to the limited publicly available data for this compound, this document focuses on establishing a framework for comparison by presenting comprehensive data for these established ligands.

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them a key target for therapeutic intervention in areas such as smoking cessation, cognitive disorders, and pain management. The functional outcome of nAChR modulation can vary significantly depending on the ligand's affinity, selectivity for different receptor subtypes, and its nature as an agonist, antagonist, or allosteric modulator.

Quantitative Comparison of Nicotinic Receptor Modulators

The following tables summarize the binding affinity (Ki) and functional activity (EC50/IC50) of Varenicline, Nicotine, and Galantamine at various nAChR subtypes. This data is crucial for understanding their pharmacological profiles and potential therapeutic effects.

Table 1: Binding Affinity (Ki) of Nicotinic Receptor Modulators at Human nAChR Subtypes

Compoundα4β2 (nM)α7 (nM)α3β4 (nM)α6β2* (nM)α1βγδ (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Varenicline 0.4[1]125[1]-0.12[2]>8000[1]
Nicotine 6.1[1]--1.68[2]2000[1]
Galantamine Data not available (Allosteric Modulator)Data not available (Allosteric Modulator)Data not available (Allosteric Modulator)Data not available (Allosteric Modulator)Data not available (Allosteric Modulator)

Table 2: Functional Activity (EC50/IC50) of Nicotinic Receptor Modulators

CompoundReceptor SubtypeActivityEC50/IC50 (µM)Emax (%)
This compound --Data not availableData not available
Varenicline α4β2Partial Agonist0.086[2]24 (vs. Nicotine)[2]
α6β2Partial Agonist0.007[2]49 (vs. Nicotine)[2]
Nicotine α4β2Agonist-100 (Reference)
α6β2Agonist-100 (Reference)
Galantamine α4β2Positive Allosteric ModulatorPotentiation at 0.1-1[3]-
α7Positive Allosteric ModulatorPotentiation at 0.1-1[3]-
α3β4Positive Allosteric ModulatorPotentiation at 0.1-1[3]-

Experimental Protocols

The data presented in the tables above are typically generated using the following key experimental methodologies:

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Membrane Preparation: Cells or tissues expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine for α4β2 receptors) of known affinity and concentration, along with varying concentrations of the unlabeled test compound (e.g., Varenicline).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to measure the functional activity (agonist, antagonist, or modulator) of a compound on ion channels, including nAChRs.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: The oocyte is perfused with a solution containing a known concentration of an agonist (e.g., acetylcholine) in the presence and absence of the test compound.

  • Data Acquisition and Analysis: The resulting ion current is measured. For agonists, a dose-response curve is generated to determine the EC50 and Emax. For modulators, the potentiation or inhibition of the agonist-induced current is quantified.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway of nAChRs and a typical experimental workflow for characterizing a novel nAChR modulator.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds to orthosteric site Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Gene_Expression Gene Expression Changes Ca_Signaling->Gene_Expression Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (Ki) Function Electrophysiology (EC50, Emax, Modulatory Effects) Binding->Function Selectivity Subtype Selectivity Panel Function->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Animal Models of Disease PK->Efficacy Tox Toxicology Studies Efficacy->Tox Start Novel Compound (e.g., this compound) Start->Binding

References

Comparative Analysis of GSK575594A: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of the activity of the compound GSK575594A across different model systems is not possible at this time due to the limited availability of public data. Extensive searches for experimental data, detailed protocols, and associated signaling pathways for this compound have yielded insufficient information to construct a meaningful comparison guide as requested.

Initial inquiries into the pharmacological profile of this compound revealed basic chemical identifiers from resources such as the IUPHAR/BPS Guide to PHARMACOLOGY. However, these sources do not contain the necessary quantitative data on the compound's activity in various model systems, such as cell lines or in vivo studies. Furthermore, specific details regarding its mechanism of action and the signaling pathways it modulates are not described in the currently accessible scientific literature.

Consequently, the core requirements for a comparative guide, including structured data tables, detailed experimental methodologies, and visualizations of signaling pathways and workflows, cannot be met. The creation of such a guide necessitates access to published research studies that have investigated the compound's efficacy and mechanism of action, which appear to be unavailable in the public domain at present.

Further investigation and the publication of research detailing the biological activity and molecular targets of this compound are required before a thorough and objective comparison of its performance can be compiled. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor for future publications that may provide the necessary experimental evidence for such an analysis.

Replicating Published Findings on GSK575594A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison and Analysis of Preclinical Data

For researchers and scientists in the field of drug development, the ability to replicate and build upon published findings is a cornerstone of scientific advancement. This guide provides a comprehensive overview of the available preclinical data on GSK575594A, a Glycogen Synthase Kinase 3 (GSK3) inhibitor that has been investigated for its therapeutic potential. Due to the limited publicly available information on this compound, this guide will focus on presenting the known information and highlighting areas where further research is needed to enable direct replication and comparison with other GSK3 inhibitors.

Mechanism of Action and Signaling Pathway

This compound is a known inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer.

The canonical Wnt/β-catenin signaling pathway is a key regulatory pathway in which GSK3 is a central component. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK3 by compounds such as this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation and survival.

Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the role of GSK3 inhibition.

G cluster_off Wnt OFF State cluster_on Wnt ON State / GSK3 Inhibition GSK3_off GSK3β beta_catenin_off β-catenin GSK3_off->beta_catenin_off P APC_off APC Axin_off Axin CK1_off CK1 CK1_off->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Degradation beta_catenin_on β-catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3_on GSK3β Dsh->GSK3_on Inhibition This compound This compound This compound->GSK3_on Inhibition Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Wnt/β-catenin signaling pathway with GSK3 inhibition.

Experimental Data and Protocols

A critical aspect of replicating published findings is access to detailed experimental protocols and quantitative data. A clinical trial (NCT00948259) was initiated to study the safety of a GSK3 inhibitor in patients with Alzheimer's disease.[1] While the specific GSK3 inhibitor is not explicitly named as this compound in the publicly available trial information, it represents one of the few clinical investigations into this class of compounds for neurodegenerative diseases.[1]

Unfortunately, at present, there is a lack of publicly accessible, peer-reviewed publications detailing the preclinical efficacy, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. This absence of data prevents a direct and objective comparison with other well-characterized GSK3 inhibitors.

To facilitate future replication and comparative studies, the following tables outline the types of data and experimental details that would be necessary.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC₅₀ (nM)Assay MethodReference
GSK3αData not availablee.g., Kinase Glo, Z'-LYTE
GSK3βData not availablee.g., Kinase Glo, Z'-LYTE
Off-target Kinase 1Data not available
Off-target Kinase 2Data not available
...Data not available

Table 2: Cellular Potency of this compound

Cell LineEndpoint MeasuredEC₅₀ (nM)Assay MethodReference
e.g., HEK293β-catenin accumulationData not availablee.g., Western Blot, ELISA
e.g., SH-SY5YTau phosphorylationData not availablee.g., Western Blot (pTau)
e.g., Cancer Cell LineCell ProliferationData not availablee.g., CellTiter-Glo, MTT

Experimental Workflow for a Typical In Vitro Study

The following diagram outlines a generalized workflow for assessing the cellular activity of a GSK3 inhibitor like this compound.

G cluster_workflow Experimental Workflow: Cellular GSK3 Inhibition start Cell Seeding treatment Compound Treatment (this compound) start->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis analysis Biochemical Analysis (e.g., Western Blot, ELISA) lysis->analysis quantification Data Quantification analysis->quantification end Results quantification->end

Generalized workflow for in vitro GSK3 inhibitor testing.

Conclusion and Future Directions

While this compound is identified as a GSK3 inhibitor, the lack of comprehensive, publicly available preclinical data makes it challenging for researchers to replicate and independently verify its pharmacological properties. To enable a thorough and objective comparison with other GSK3 inhibitors, future publications should aim to provide detailed experimental protocols and quantitative data on its potency, selectivity, and cellular effects. The availability of such information is crucial for the scientific community to build upon these findings and to fully understand the therapeutic potential of this compound. Researchers are encouraged to consult the IUPHAR/BPS Guide to PHARMACOLOGY for any updates on the available information for this compound.[2]

References

A Head-to-Head Comparison of BET Bromodomain Inhibitors: GSK575594A (I-BET762) versus Pfi-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic research, small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic candidates for a multitude of diseases, including cancer and inflammatory conditions. This guide provides an objective comparison of two prominent BET inhibitors: GSK575594A, more commonly known as I-BET762 or GSK525762A, a pan-BET inhibitor, and Pfi-1, a BET inhibitor with a higher degree of selectivity. This comparison is supported by experimental data to assist researchers in selecting the most appropriate tool for their scientific investigations.

At a Glance: I-BET762 vs. Pfi-1

FeatureI-BET762 (this compound)Pfi-1
Target Profile Pan-BET inhibitor (BRD2, BRD3, BRD4)[1]Highly selective for the BET family of bromodomains[1]
Mechanism of Action Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin.[1]Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin.[1]
Key Cellular Effects Induces apoptosis, cell cycle arrest, downregulates c-Myc, and modulates inflammatory pathways.[1][2]Induces apoptosis, G1 cell cycle arrest, and downregulates c-Myc and Aurora B kinase.[1][3]
Development Stage Clinical trials for various cancers.[1]Preclinical chemical probe.[1]

Quantitative Selectivity and Potency Analysis

The following table summarizes the binding affinities and inhibitory concentrations of I-BET762 and Pfi-1 against various BET bromodomains. This data is critical for understanding the selectivity profile of each inhibitor.

InhibitorTargetAssay TypeIC50 (nM)Kd (nM)
I-BET762 BET familyCell-free assay~35[4]-
BRD2, BRD3, BRD4 (tandem bromodomains)FRET32.5–42.5[4]50.5–61.3[4]
Pfi-1 BRD4(1)AlphaScreen220[5]47.4 ± 2.5[5]
BRD2(2)AlphaScreen98[5]-
BRD4(2)ITC-194.9 ± 6[5]

Signaling Pathways

BET inhibitors exert their effects by disrupting the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The following diagrams illustrate the key signaling pathways affected by I-BET762 and Pfi-1.

BET_Inhibitor_Pathway cluster_nucleus Nucleus BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones binds to Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery recruits Inhibition_Outcome Inhibition leads to: - Decreased Oncogene Expression (e.g., c-Myc) - Decreased Inflammatory Gene Expression - Cell Cycle Arrest - Apoptosis BET_Proteins->Inhibition_Outcome Chromatin Chromatin Acetylated_Histones->Chromatin Gene_Expression Oncogene & Inflammatory Gene Expression Transcription_Machinery->Gene_Expression promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation drives Inflammation Inflammation Gene_Expression->Inflammation drives I_BET762 I-BET762 (Pan-BETi) I_BET762->BET_Proteins inhibits Pfi_1 Pfi-1 (Selective BETi) Pfi_1->BET_Proteins inhibits

Fig. 1: General mechanism of action for BET inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and efficacy of BET inhibitors.

Biochemical Assays for Binding Affinity

a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Objective: To quantify the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

  • Methodology:

    • Recombinant biotinylated BET bromodomain protein is incubated with a streptavidin-coated donor bead.

    • A biotinylated, acetylated histone peptide is incubated with a glutathione-coated acceptor bead.

    • The two bead complexes are mixed in the presence of varying concentrations of the test inhibitor (e.g., I-BET762 or Pfi-1).

    • In the absence of an inhibitor, the binding of the bromodomain to the histone peptide brings the donor and acceptor beads into close proximity.

    • Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

    • The inhibitor disrupts this interaction, leading to a decrease in the AlphaScreen signal.

    • IC50 values are calculated by plotting the signal intensity against the inhibitor concentration.[3]

b) Isothermal Titration Calorimetry (ITC)

  • Objective: To directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between an inhibitor and a BET bromodomain.

  • Methodology:

    • A solution of the recombinant BET bromodomain protein is placed in the sample cell of the calorimeter.

    • The test inhibitor is loaded into the injection syringe.

    • The inhibitor is titrated into the protein solution in a series of small injections.

    • The heat change associated with each injection is measured.

    • The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.

    • The binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd).[3]

Experimental_Workflow Start Compound Synthesis (I-BET762 or Pfi-1) Biochemical_Assays Biochemical Assays (AlphaScreen, ITC, FRET) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis, Gene Expression) Biochemical_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Models (Xenografts) Cell_Based_Assays->In_Vivo_Models Data_Analysis Data Analysis and Selectivity Profiling In_Vivo_Models->Data_Analysis End Candidate Selection Data_Analysis->End

Fig. 2: A typical experimental workflow for evaluating BET inhibitors.
Cell-Based Assays

a) Cell Proliferation Assay (e.g., MTS or CellTiter-Glo)

  • Objective: To determine the effect of the inhibitor on the growth of cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the BET inhibitor for 48-96 hours.

    • A reagent (e.g., MTS or CellTiter-Glo) is added to the wells. This reagent is converted into a colored formazan product by metabolically active cells or measures ATP levels, respectively.

    • The absorbance or luminescence is measured, which is proportional to the number of viable cells.

    • The half-maximal growth inhibitory concentration (gIC50) is calculated.[2]

b) Chromatin Immunoprecipitation (ChIP)

  • Objective: To confirm that the BET inhibitor displaces BET proteins from the chromatin at specific gene promoters.

  • Methodology:

    • Cells are treated with the BET inhibitor or a vehicle control.

    • Protein-DNA complexes are cross-linked using formaldehyde.

    • The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

    • An antibody specific for a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is performed to measure the amount of DNA corresponding to specific gene promoters (e.g., the MYC promoter) that was bound by the BET protein.[6]

Conclusion

Both I-BET762 and Pfi-1 are potent inhibitors of the BET family of bromodomains. I-BET762, as a pan-BET inhibitor that has progressed to clinical trials, offers the potential for broad inhibition of BET family members.[1] In contrast, Pfi-1's higher selectivity makes it an invaluable tool for specifically dissecting the roles of the BET family in various biological processes.[1] The choice between these two inhibitors will ultimately depend on the specific research question and the desired therapeutic strategy. For studies requiring broad BET inhibition with a clinically relevant compound, I-BET762 is a suitable choice. For investigations demanding high selectivity to elucidate the specific functions of the BET family, Pfi-1 is the preferred chemical probe.[1] This guide provides the foundational data and experimental context to empower researchers in making an informed decision for their future investigations into the exciting field of epigenetic therapy.

References

A Comparative Analysis of GSK575594A and its Analogs as GPR55 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of GSK575594A, a selective G-protein coupled receptor 55 (GPR55) agonist, and its analogs. The information is compiled from publicly available research and aims to facilitate further investigation and drug discovery efforts targeting GPR55.

Introduction to this compound and GPR55

This compound is a synthetic small molecule identified as a selective agonist for GPR55[1][2]. GPR55, once an orphan receptor, is now recognized as a key player in various physiological processes, including pain signaling, bone metabolism, and inflammation. Its endogenous ligand is L-α-lysophosphatidylinositol (LPI)[3]. The activation of GPR55 initiates downstream signaling cascades involving Gαq, Gα12/13, RhoA, and phospholipase C, ultimately leading to an increase in intracellular calcium and phosphorylation of extracellular signal-regulated kinase (ERK)[3][4]. Due to its involvement in diverse pathophysiological conditions, GPR55 has emerged as a promising therapeutic target.

Comparative Data of GPR55 Agonists

The following table summarizes the potency and selectivity of this compound and other relevant GPR55 agonists. Direct comparative studies across a wide range of analogs are limited in the public domain; however, the available data provides valuable insights into their relative activities.

Compound NameTargetActivityPotency (pEC50/EC50 or pIC50)SelectivityReference(s)
This compound GPR55AgonistpEC50 = 6.8~60-fold selective for GPR55 over GlyT1 (pIC50 = 5.0)[1]
GSK494581A GPR55AgonistNot specifiedMixed activity; also an inhibitor of the glycine transporter subtype 1 (GlyT1)[1]
LPI (endogenous) GPR55AgonistEC50 = 1.2 µM - 3.6 µMEndogenous ligand[3][5]
ML184 GPR55AgonistEC50 = 263 nM>120-fold selective against GPR35, >83-fold against CB1, and >57-fold against CB2 (as antagonists)[5]
ML185 GPR55AgonistEC50 = 658 nM>48-fold selective against GPR35, CB1, and CB2 (as agonists and antagonists)[5]
ML186 GPR55AgonistEC50 = 305 nM>100-fold selective against GPR35, CB1, and CB2 (as agonists and antagonists)[5]
AM251 GPR55AgonistEC50 ~ 3 µM - 9.6 µMAlso a CB1 receptor antagonist/inverse agonist[3][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to characterize GPR55 agonists, based on descriptions from the cited literature.

β-Arrestin Recruitment Assay

This assay is commonly used to screen for GPCR activation. The recruitment of β-arrestin to the activated receptor is a hallmark of GPCR signaling.

  • Cell Line: Human Embryonic Kidney (HEK293) or Human Osteosarcoma (U2OS) cells stably co-expressing human GPR55 and a β-arrestin-GFP fusion protein.

  • Principle: Upon agonist binding to GPR55, the receptor is phosphorylated, leading to the recruitment of β-arrestin-GFP from the cytoplasm to the cell membrane. This translocation is visualized and quantified using high-content imaging.

  • General Procedure:

    • Seed the cells in a multi-well plate.

    • The following day, replace the growth medium with a serum-free medium.

    • Add the test compounds (e.g., this compound or its analogs) at various concentrations.

    • Incubate for a defined period (e.g., 60-90 minutes) at 37°C.

    • Fix the cells with paraformaldehyde.

    • Image the cells using a high-content imager.

    • Quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane.

    • Calculate EC50 values from the dose-response curves.

ERK1/2 Phosphorylation Assay

Activation of GPR55 leads to the phosphorylation of ERK1/2, a key downstream signaling event.

  • Cell Line: HEK293 cells or other suitable cells endogenously or recombinantly expressing GPR55.

  • Principle: The level of phosphorylated ERK1/2 (p-ERK1/2) is measured following stimulation with a GPR55 agonist.

  • General Procedure:

    • Plate the cells and grow to a suitable confluency.

    • Serum-starve the cells for several hours to reduce basal p-ERK levels.

    • Treat the cells with the test compounds for a short period (e.g., 5-15 minutes).

    • Lyse the cells to extract proteins.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Analyze the levels of p-ERK1/2 and total ERK1/2 using Western blotting or an ELISA-based method.

    • Quantify the band intensities and express the results as a ratio of p-ERK to total ERK.

Visualizations

GPR55 Signaling Pathway

GPR55_Signaling_Pathway Ligand This compound / Analogs GPR55 GPR55 Ligand->GPR55 G_protein Gq / G12/13 GPR55->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA IP3 IP3 PLC->IP3 ERK ERK Phosphorylation RhoA->ERK Ca_release Intracellular Ca2+ Release IP3->Ca_release Ca_release->ERK

Caption: Simplified GPR55 signaling cascade upon agonist binding.

General Experimental Workflow for GPR55 Agonist Characterization

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., β-Arrestin Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & Potency (EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Functional Assays (e.g., ERK Phosphorylation, Ca2+ Mobilization) Dose_Response->Secondary_Assays Selectivity_Panel Selectivity Profiling (vs. CB1, CB2, GPR35, etc.) Secondary_Assays->Selectivity_Panel Lead_Compound Lead Compound Selectivity_Panel->Lead_Compound

Caption: A typical workflow for identifying and characterizing novel GPR55 agonists.

References

Assessing the Translational Relevance of GSK575594A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK575594A and other key GPR55 agonists. The information is presented to facilitate an objective assessment of this compound's translational relevance, supported by available experimental data and detailed methodologies.

This compound has been identified as a selective agonist for the G protein-coupled receptor 55 (GPR55), a promising therapeutic target implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[1][2] This guide summarizes the current understanding of this compound's activity in the context of other well-characterized GPR55 agonists.

Comparative Analysis of GPR55 Agonist Activity

The following tables provide a summary of the available quantitative data for this compound and alternative GPR55 agonists. It is important to note that these values are compiled from various studies and experimental conditions, which may influence direct comparisons.

Table 1: Potency of GPR55 Agonists in a Yeast Reporter Gene Assay

CompoundpEC50Reference
This compound6.8[3]

Table 2: Potency (EC50/pEC50) of GPR55 Agonists in Functional Assays

CompoundAssay TypeCell LineEC50 / pEC50Reference
This compound Yeast Reporter GeneS. cerevisiaepEC50 = 6.8[3]
LPI (Lysophosphatidylinositol) Calcium MobilizationHEK293pEC50 = 7.2[4]
ERK PhosphorylationHEK293~300 nM[1]
β-arrestin RecruitmentU2OSLow µM range[5]
O-1602 Calcium MobilizationDRG neurons-[6]
ERK PhosphorylationCHO-hGPR55EC50 = 1.8 nM[7][8]
ML-184 β-arrestin Recruitment-EC50 = 250 nM[9]
AM251 Calcium MobilizationHEK293EC50 = 612 nM[5]
ERK PhosphorylationHEK293More potent than in Ca2+ assay[1]
β-arrestin RecruitmentHEK293EC50 ~ 3 µM[5]
SR141716A (Rimonabant) Calcium MobilizationHEK293-[1]
ERK PhosphorylationHEK293More potent than in Ca2+ assay[1]
β-arrestin RecruitmentHEK293EC50 = 10.9 µM[5]

Table 3: Selectivity Profile of this compound

TargetActivitypIC50Selectivity FoldReference
GPR55AgonistpEC50 = 6.8-[3]
GlyT1Inhibitor5.0~60-fold vs. GPR55[3]

GPR55 Signaling Pathways

Activation of GPR55 by agonists like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gα12/13 and Gαq proteins. This leads to the activation of downstream effectors including RhoA and phospholipase C (PLC). Subsequent signaling events include an increase in intracellular calcium concentration, activation of the ERK1/2 MAP kinase pathway, and modulation of transcription factors such as NFAT, NF-κB, and CREB.[1][5][10]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR55 GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 PLC PLC Ca2_plus Ca²⁺ Mobilization PLC->Ca2_plus G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA ERK ERK1/2 Phosphorylation RhoA->ERK Transcription_Factors NFAT, NF-κB, CREB Activation Ca2_plus->Transcription_Factors ERK->Transcription_Factors Agonist This compound (Agonist) Agonist->GPR55 Binds to

GPR55 Signaling Cascade

Experimental Workflows and Protocols

To facilitate the replication and validation of findings related to GPR55 agonists, detailed protocols for key in vitro assays are provided below.

GPR55_Agonist_Workflow start Start: GPR55-expressing cell line agonist_treatment Treat cells with GPR55 agonist (e.g., this compound) start->agonist_treatment assay_selection Select Functional Assay agonist_treatment->assay_selection ca_assay Calcium Mobilization Assay assay_selection->ca_assay Gq pathway erk_assay ERK Phosphorylation Assay assay_selection->erk_assay G12/13 pathway barrestin_assay β-arrestin Recruitment Assay assay_selection->barrestin_assay Desensitization data_analysis Data Analysis: Determine EC50/pEC50 and Emax ca_assay->data_analysis erk_assay->data_analysis barrestin_assay->data_analysis end End: Characterize Agonist Profile data_analysis->end

In Vitro GPR55 Agonist Assay Workflow

This protocol is adapted from methods used to assess Gq-mediated signaling of GPR55.[6][10]

Objective: To measure the increase in intracellular calcium concentration following GPR55 activation by an agonist.

Materials:

  • HEK293 cells stably expressing human GPR55.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds (e.g., this compound, LPI).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed GPR55-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or similar).

    • Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Automatically inject 50 µL of the test compound (at various concentrations) into each well.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the maximum response observed with a reference agonist (e.g., LPI).

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This protocol outlines a method to measure the activation of the MAPK/ERK pathway downstream of GPR55, adapted from established procedures.[1][7]

Objective: To quantify the level of phosphorylated ERK1/2 in response to GPR55 agonist stimulation.

Materials:

  • CHO or HEK293 cells stably expressing human GPR55.

  • Serum-free cell culture medium.

  • Test compounds (e.g., this compound, O-1602).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

  • HRP-conjugated secondary anti-rabbit antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Starvation:

    • Plate GPR55-expressing cells and grow to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours (or overnight) prior to the experiment to reduce basal ERK phosphorylation.

  • Agonist Stimulation:

    • Treat the starved cells with various concentrations of the test compound for a predetermined time (e.g., 5-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well/dish, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the agonist concentration to generate a dose-response curve and determine the EC50.

This protocol is based on the principles of enzyme fragment complementation assays, such as the PathHunter® assay, used to measure GPCR-β-arrestin interactions.[5][11]

Objective: To measure the recruitment of β-arrestin to GPR55 upon agonist binding.

Materials:

  • A cell line co-expressing GPR55 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementing enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium and reagents.

  • Test compounds (e.g., this compound, ML-184).

  • Assay buffer.

  • Detection reagents containing the substrate for the complemented enzyme (e.g., chemiluminescent substrate).

  • 384-well white, solid-bottom microplates.

  • A luminometer.

Procedure:

  • Cell Plating:

    • Harvest and resuspend the engineered cells in the appropriate assay medium.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the diluted compounds to the cell plate.

  • Incubation:

    • Incubate the plate for 60-90 minutes at 37°C or room temperature, depending on the specific assay system.

  • Signal Detection:

    • Add the detection reagents to each well according to the manufacturer's instructions.

    • Incubate for a further 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Measurement and Analysis:

    • Measure the chemiluminescent signal using a plate-based luminometer.

    • Normalize the data to the response of a reference agonist.

    • Plot the normalized luminescence against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal of GSK575594A.

This document provides crucial safety, handling, and disposal information for the selective GPR55 agonist, this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with waste disposal regulations.

I. Safety and Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions. Based on available safety data, this compound is an irritant to the eyes and skin and may cause respiratory irritation.

Key Safety Information:

Hazard Category Classification
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Personal Protective Equipment (PPE):

Protection Type Recommended Equipment
Eye/Face ProtectionChemical safety goggles or face shield
Skin ProtectionChemical-resistant gloves (e.g., nitrile), lab coat
Respiratory ProtectionUse in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Do not breathe dust or aerosols. Handle in a chemical fume hood.

  • Wash hands thoroughly after handling.

II. Storage Procedures

Proper storage is critical to maintain the integrity of this compound and to prevent accidental exposure.

Storage Parameter Requirement
Temperature2-8°C
ContainerTightly sealed, light-resistant container
Storage ClassCombustible Solids

III. Disposal Procedures

As a hazardous chemical, this compound requires special disposal procedures. Do not dispose of this compound in regular trash or down the drain. Improper disposal can lead to environmental contamination and legal non-compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container as "Hazardous Waste: this compound".

    • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing the compound).

  • Waste Accumulation:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available safety information for this compound.

  • Decontamination of Labware:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by a thorough washing with soap and water.

    • Collect the initial solvent rinse as hazardous waste.

IV. Experimental Workflow and Logical Relationships

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep1 Consult Safety Data prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 exp1 Conduct Experiment handle2->exp1 clean1 Decontaminate Equipment exp1->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Store Waste Securely clean2->clean3 clean4 Contact EHS for Disposal clean3->clean4

Caption: A typical workflow for safely handling this compound in a laboratory setting.

Logical Relationship for Disposal Decision:

is_hazardous Is the material This compound or contaminated with it? yes_node Treat as Hazardous Waste is_hazardous->yes_node Yes no_node Follow Standard Lab Waste Procedures is_hazardous->no_node No

Caption: Decision-making process for the disposal of materials related to this compound.

Essential Safety and Operational Guide for Handling GSK575594A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK575594A. It includes detailed operational procedures and disposal plans to ensure the safe management of this compound in a laboratory setting.

Chemical Safety and Hazard Information

This compound is a selective agonist of human GPR55 and is supplied as a white to beige powder.[1] It is crucial to handle this compound with care, adhering to the safety precautions outlined below.

Hazard InformationDescription
Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3
Target Organs Respiratory system

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE and provides a step-by-step operational plan for handling this compound.

PPE and Handling Protocols
Eye Protection Chemical safety goggles or a face shield should be worn.
Hand Protection Wear protective gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat should be worn.
Respiratory Protection Use a dust mask or respirator if handling in a poorly ventilated area or if dust is generated.
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

Operational Plan for Handling this compound

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eye wash station are readily accessible.

  • Donning PPE : Put on a lab coat, followed by chemical safety goggles and gloves. If there is a risk of dust inhalation, a respirator should be used.

  • Handling the Compound :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust.[1]

    • Carefully weigh and handle the powder to minimize dust generation.

    • If the compound comes into contact with the skin, wash immediately with soap and water.[1]

    • In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Post-Handling :

    • Clean the work area thoroughly.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

This compound Handling Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling cluster_post Post-Handling prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Wear Lab Coat, Goggles, Gloves check_safety->don_ppe work_ventilated Work in Ventilated Area don_ppe->work_ventilated avoid_dust Avoid Dust Inhalation work_ventilated->avoid_dust handle_carefully Handle with Care avoid_dust->handle_carefully clean_area Clean Work Area handle_carefully->clean_area dispose_gloves Dispose of Gloves clean_area->dispose_gloves wash_hands Wash Hands dispose_gloves->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Unused this compound and any contaminated materials should be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure

  • Waste Collection :

    • Collect waste this compound and any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled, and sealed container.

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".

  • Storage of Waste :

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal :

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Safety Precautions for this compound cluster_hazards Identified Hazards cluster_ppe Required PPE cluster_handling Safe Handling Practices skin_irritation Skin Irritation (H315) gloves Protective Gloves skin_irritation->gloves lab_coat Lab Coat skin_irritation->lab_coat eye_irritation Eye Irritation (H319) goggles Safety Goggles eye_irritation->goggles respiratory_irritation Respiratory Irritation (H335) respirator Respirator (if needed) respiratory_irritation->respirator ventilation Good Ventilation respiratory_irritation->ventilation avoid_contact Avoid Skin/Eye Contact goggles->avoid_contact gloves->avoid_contact lab_coat->avoid_contact minimize_dust Minimize Dust respirator->minimize_dust ventilation->minimize_dust

Caption: Relationship between hazards and safety measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.